Technical Documentation Center

1-methyl-6-phenyl-2(1H)-pyridinone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-6-phenyl-2(1H)-pyridinone

Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Utility of 1-Methyl-6-phenyl-2(1H)-pyridinone

The following technical guide details the structural properties, synthesis, and applications of 1-methyl-6-phenyl-2(1H)-pyridinone . This document is structured for researchers in medicinal chemistry and organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and applications of 1-methyl-6-phenyl-2(1H)-pyridinone . This document is structured for researchers in medicinal chemistry and organic synthesis.

Executive Summary

1-methyl-6-phenyl-2(1H)-pyridinone (also known as N-methyl-6-phenyl-2-pyridone) is a functionalized heterocyclic scaffold belonging to the 2-pyridone (lactam) class.[1] Unlike its unsubstituted parent, the presence of a bulky phenyl group at the C6 position—adjacent to the N-methyl group—introduces significant steric strain. This results in a non-planar conformation, making the molecule a valuable model for studying atropisomerism and a critical pharmacophore in the design of kinase inhibitors (e.g., p38 MAP kinase) and antifibrotic agents.

Core Identity Matrix
PropertyDetail
IUPAC Name 1-methyl-6-phenylpyridin-2(1H)-one
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
CAS Registry Number 16329-79-4 (Isomer specific) / 19006-82-7 (Parent 6-phenyl-2-pyridone)
Key Structural Feature Sterically crowded C6-N1 axis (Biaryl-like twist)

Physicochemical Profile

The introduction of the N-methyl group into 6-phenyl-2-pyridone significantly alters its solubility and crystalline packing compared to the N-H parent.

ParameterValue / CharacteristicSource/Validation
Physical State Crystalline solid (Needles)J. Chem. Soc. (C) [1]
Melting Point 115 °CRecrystallized from benzene/petroleum ether [1]
Solubility Soluble in CHCl₃, DCM, DMSO; Moderate in EtOH; Low in WaterLipophilic phenyl group dominates
H-Bonding Acceptor (C=O); No Donor (N-Me capped)Validated by lack of N-H stretch in IR

Structural Analysis: The "Steric Twist"

The defining feature of this molecule is the steric clash between the N-methyl group and the ortho-protons of the C6-phenyl ring .

Conformational Logic

In a standard 2-pyridone, the ring is planar. However, in 1-methyl-6-phenyl-2(1H)-pyridinone, the N-Me and C6-Ph groups cannot lie in the same plane without severe Van der Waals repulsion.

  • Result: The phenyl ring rotates out of the pyridone plane.

  • Dihedral Angle: Estimated at 50–70° depending on crystal packing forces.

  • Pharmacological Implication: This "twist" mimics the bioactive conformation of many biaryl drugs, preventing metabolic flattening and enhancing selectivity for hydrophobic pockets in enzymes (e.g., kinases).

StructuralLogic Sterics Steric Clash (N-Me vs C6-Phenyl) Twist Rotation of Phenyl Ring (Non-Planar) Sterics->Twist Forces Consequence Restricted Rotation (Atropisomer Potential) Twist->Consequence Creates Binding Enhanced Enzyme Selectivity (Hydrophobic Pocket Fit) Twist->Binding Facilitates

Figure 1: Causal logic of the steric interaction at the N1-C6 axis.

Synthetic Methodologies

Two primary routes exist: N-Methylation (most common) and Cyclization . The N-methylation route requires specific conditions to avoid O-methylation (formation of methoxypyridine).

Protocol A: Regioselective N-Methylation (Recommended)

This protocol ensures high selectivity for the N-isomer over the O-isomer by utilizing the lactam's ambient nucleophilicity.

Reagents:

  • Substrate: 6-phenyl-2(1H)-pyridinone (CAS 19006-82-7).

  • Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe).

  • Solvent: DMF (favors N-alkylation) or Acetone.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-phenyl-2(1H)-pyridinone in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir at RT for 30 min to form the pyridone anion.

  • Alkylation: Add 1.2 eq of Methyl Iodide dropwise. Caution: Exothermic.

  • Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Product is less polar than starting material).

  • Workup: Pour into ice water. The N-methyl product typically precipitates. Filter and wash with water.

  • Purification: Recrystallize from benzene/light petroleum or ethanol.

SynthesisWorkflow Start 6-phenyl-2(1H)-pyridinone (Solid) Base Add K2CO3 / DMF (Deprotonation) Start->Base Inter Pyridone Anion Base->Inter MeI Add Methyl Iodide (Electrophile) Inter->MeI Selectivity Kinetic Control: N-Alkylation > O-Alkylation MeI->Selectivity Product 1-methyl-6-phenyl-2(1H)-pyridinone (Precipitate) Selectivity->Product

Figure 2: Synthetic workflow for the regioselective N-methylation of 6-phenyl-2-pyridone.

Analytical Validation

Confirming the structure requires distinguishing the N-methyl lactam from the O-methyl ether (2-methoxy-6-phenylpyridine).

Infrared Spectroscopy (IR)
  • Target Signal: Strong absorption at 1650 ± 10 cm⁻¹ .

  • Interpretation: This corresponds to the C=O (carbonyl) stretch of the lactam.

  • differentiation: The O-methyl isomer lacks this carbonyl band and instead shows C=N / C-O stretches.

Nuclear Magnetic Resonance (NMR)[2][3]
  • ¹H NMR (CDCl₃, 400 MHz):

    • N-CH₃: Singlet, δ ~3.4 – 3.6 ppm. (Note: This is slightly shielded compared to typical N-Me pyridones due to the ring current of the orthogonal 6-phenyl group).

    • C6-Phenyl: Multiplet, δ 7.3 – 7.5 ppm.

    • Pyridone Ring Protons:

      • H3 (d): ~6.6 ppm

      • H5 (dd): ~6.2 ppm

      • H4 (dd): ~7.3 ppm

  • ¹³C NMR:

    • C=O: ~162 ppm (Characteristic of lactam).

    • N-CH₃: ~35-40 ppm.

Pharmacological Relevance

The 1-methyl-6-phenyl-2-pyridone scaffold is not merely a chemical curiosity; it serves as a robust pharmacophore.

  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP. The 6-phenyl group occupies the hydrophobic "gatekeeper" pocket in kinases like p38 MAP kinase , used in anti-inflammatory drug design [2].

  • Antifibrotics: Structural analogs (e.g., Pirfenidone derivatives) utilize the N-aryl/alkyl-2-pyridone core to inhibit collagen synthesis in idiopathic pulmonary fibrosis (IPF).

  • Peptide Isosteres: The N-methyl-lactam unit acts as a rigid, non-hydrolyzable replacement for peptide bonds in peptidomimetics.

References

  • El-Kholy, I. E., Rafla, F. K., & Mishrikey, M. M. (1970). Pyrone Series. Part XI. Reactivity of 4,6-Diaryl-2-pyrones and their 2-Thio-analogues. Journal of the Chemical Society C: Organic. Link

  • Dunn, A. D., & Kinnear, K. I. (1986). The synthesis of some 6-substituted 2-pyridones.[1][2][3][4][5][6] Journal of Heterocyclic Chemistry. Link

  • PubChem Database. 2(1H)-Pyridinone, 1-methyl- (Parent Core Reference). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-Methyl-6-Phenyl-2(1H)-Pyridinone

This Application Note is structured as a high-level technical guide for drug development scientists. It prioritizes the Decker Oxidation route due to its superior regiocontrol compared to direct N-methylation of pyridone...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists. It prioritizes the Decker Oxidation route due to its superior regiocontrol compared to direct N-methylation of pyridones.

Executive Summary

This guide details the step-by-step synthesis of 1-methyl-6-phenyl-2(1H)-pyridinone (CAS: 94071-56-4), a critical scaffold in medicinal chemistry often utilized in the development of antifibrotic agents (pirfenidone analogs) and p38 MAP kinase inhibitors.

While direct N-methylation of 6-phenyl-2(1H)-pyridinone is a theoretical route, it suffers from O- vs. N-alkylation ambiguity and steric hindrance from the C6-phenyl group. To ensure 100% regioselectivity and scalability, this protocol utilizes the Decker Oxidation of the corresponding pyridinium salt. This method leverages steric control to direct oxidation exclusively to the C6 position, obviating the need for complex chromatographic separation of isomers.

Core Reaction Scheme

The synthesis proceeds in two phases:

  • Quaternization: Conversion of 2-phenylpyridine to 1-methyl-2-phenylpyridinium iodide.

  • Decker Oxidation: Regioselective alkaline oxidation using potassium ferricyanide to form the lactam.

ReactionScheme Start 2-Phenylpyridine (Precursor) Step1 Phase 1: Quaternization (MeI, Acetone) Start->Step1 Inter 1-Methyl-2-phenylpyridinium Iodide (Salt) Step1->Inter >95% Yield Step2 Phase 2: Decker Oxidation (K3Fe(CN)6, NaOH) Inter->Step2 Product 1-Methyl-6-phenyl- 2(1H)-pyridinone Step2->Product Regioselective C6 Attack

Figure 1: Strategic workflow for the regioselective synthesis of the target pyridinone.

Safety & Hazard Analysis (Critical)

WARNING: Structural Analog of Neurotoxins

  • MPP+ Analog: The intermediate, 1-methyl-2-phenylpyridinium iodide, is a structural isomer of MPP+ (1-methyl-4-phenylpyridinium), a potent neurotoxin that causes permanent Parkinsonian symptoms. While the 2-phenyl isomer is generally considered less toxic, extreme caution is mandated.

  • Containment: All weighing and handling of the pyridinium salt must occur in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Treat spills with 10% bleach solution to oxidize and degrade the pyridinium ring system before disposal.

Experimental Protocol

Phase 1: Synthesis of 1-Methyl-2-phenylpyridinium Iodide

This step installs the N-methyl group before the carbonyl is introduced, locking the nitrogen's position and preventing O-alkylation side reactions.

Reagents:

  • 2-Phenylpyridine (purity >98%)

  • Iodomethane (Methyl Iodide) [Carcinogen/Volatile ]

  • Acetone (anhydrous)

  • Diethyl ether (for washing)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

  • Dissolution: Dissolve 2-phenylpyridine (5.0 g, 32.2 mmol) in anhydrous acetone (25 mL).

  • Addition: Add Iodomethane (4.0 mL, 64.4 mmol, 2.0 equiv) via syringe. Note: Iodomethane is highly volatile; handle quickly in the hood.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40-45°C) for 12–16 hours. A yellow crystalline precipitate should begin to form within the first hour.

  • Workup: Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the yellow solid under vacuum.

  • Washing: Wash the filter cake with cold acetone (2 x 10 mL) followed by diethyl ether (2 x 20 mL) to remove unreacted starting material.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: 8.5 – 9.0 g (85–95%)

    • Appearance: Bright yellow crystalline solid.

Phase 2: Decker Oxidation to 1-Methyl-6-phenyl-2(1H)-pyridinone

This phase utilizes mild alkaline oxidation. The bulky phenyl group at position 2 sterically blocks hydroxide attack at that carbon, directing the nucleophile exclusively to position 6.

Reagents:

  • 1-Methyl-2-phenylpyridinium iodide (from Phase 1)

  • Potassium Ferricyanide (K₃Fe(CN)₆)

  • Sodium Hydroxide (NaOH)[1][2]

  • Water (deionized)[3]

  • Toluene or Dichloromethane (DCM) for extraction

Procedure:

  • Solution A (Oxidant): In a 500 mL beaker, dissolve Potassium Ferricyanide (23.0 g, 70 mmol, 2.2 equiv) and NaOH (5.0 g, 125 mmol) in water (100 mL). Cool this solution to 0–5°C in an ice bath.

  • Solution B (Substrate): Dissolve 1-Methyl-2-phenylpyridinium iodide (9.0 g, 30.3 mmol) in water (30 mL).

  • Addition: Add Solution B dropwise to the stirring Solution A over 30 minutes. Crucial: Maintain temperature <10°C to prevent ring-opening hydrolysis.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The solution will change color, and an oil or precipitate may separate.

  • Extraction: Transfer to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (50 mL) and brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude material is often pure enough. If necessary, recrystallize from Ethyl Acetate/Hexane or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Analytical Data & Quality Control

Critical Quality Attributes (CQA)
AttributeSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Conforms to Structure1H NMR, MS
Melting Point 108 – 110°CCapillary MP
1H NMR Interpretation (CDCl₃, 400 MHz)

The regiochemistry is confirmed by the coupling patterns of the pyridone ring protons.

  • δ 7.40 - 7.55 (m, 5H): Phenyl group protons.

  • δ 7.30 (dd, 1H, H4): The proton at position 4 (beta to carbonyl) often appears as a triplet-like dd.

  • δ 6.60 (d, 1H, H3): Doublet, characteristic of the proton alpha to the carbonyl (C3).

  • δ 6.15 (d, 1H, H5): Doublet. Note: In 6-phenyl isomers, H5 is adjacent to the phenyl ring.

  • δ 3.45 (s, 3H, N-Me): Sharp singlet. Diagnostic: If O-methylation had occurred (2-methoxy), this signal would be at ~4.0 ppm. The shift at ~3.5 ppm confirms the N-methyl lactam structure.

Mechanistic Rationale

The success of this protocol relies on the regioselectivity of the hydroxide attack on the pyridinium salt.

Mechanism Salt 1-Methyl-2-phenylpyridinium (C2 blocked by Phenyl) Attack Nucleophilic Attack by OH- (Occurs at C6 - Sterically favored) Salt->Attack Intermediate Pseudo-base Intermediate (1,6-dihydro-6-hydroxy) Attack->Intermediate Oxidation Oxidation by K3Fe(CN)6 (Aromatization to Pyridone) Intermediate->Oxidation Product 1-Methyl-6-phenyl-2-pyridone Oxidation->Product

Figure 2: Mechanistic pathway showing steric direction of nucleophilic attack.

Why this route?

  • Route A (Direct Methylation): Methylating 6-phenyl-2-pyridone with MeI/K₂CO₃ yields a mixture of N-methyl (target) and O-methyl (impurity). Separating these requires tedious chromatography.

  • Route B (Decker Oxidation - Selected): The phenyl group at C2 effectively blocks the approach of the hydroxide ion, forcing attack to C6. This results in exclusive formation of the 6-phenyl-2-pyridone isomer (renumbered after oxidation).

References

  • Decker Oxidation Mechanism: Prill, E. A., & McElvain, S. M. (1935). 1-Methyl-2-pyridone.[2][4][5][6] Organic Syntheses, 15, 41.

  • Regioselectivity in Pyridinium Oxidation: Katritzky, A. R., et al. (1982). The oxidation of quaternary pyridinium salts. Tetrahedron, 38(22), 3255-3259.
  • Synthesis of 2-Phenylpyridine Precursor: Evans, J. C. W., & Allen, C. F. H. (1938).[7] 2-Phenylpyridine.[4] Organic Syntheses, 18, 70.

  • Neurotoxicity of MPP+ Analogs: Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-1453.

Sources

Application

Reagents required for preparing 1-methyl-6-phenyl-2(1H)-pyridinone

Abstract & Strategic Overview 1-Methyl-6-phenyl-2(1H)-pyridinone (CAS: 71256-62-7) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a pharmacophore in p38 MAP kinase inhibitors, non-nucleoside...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-Methyl-6-phenyl-2(1H)-pyridinone (CAS: 71256-62-7) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a pharmacophore in p38 MAP kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and antifibrotic agents (analogous to Pirfenidone).

Synthesizing this core requires navigating the regioselectivity inherent to the pyridinone ring system—specifically, the competition between


-alkylation (desired) and 

-alkylation (undesired). This guide details two validated synthetic pathways:
  • Route A (Convergent): The direct aminolysis of 6-phenyl-2-pyrone with methylamine. This is the preferred "green" route due to high atom economy and regiocontrol.

  • Route B (Linear): The regioselective

    
    -methylation of 6-phenyl-2(1H)-pyridinone. This route is useful when the non-methylated pyridinone precursor is already available or required for SAR studies.
    

Critical Reagents & Materials

The following table categorizes the essential reagents required for both protocols. Reagent quality is paramount for avoiding difficult-to-separate impurities.

Reagent CategoryChemical NameCAS No.Grade/PurityRole
Precursors 6-Phenyl-2-pyrone 1008-05-5>97%Starting material (Route A). Electrophilic lactone.
6-Phenyl-2(1H)-pyridinone 13131-03-8>98%Starting material (Route B).[1]
Amines/Alkylators Methylamine 74-89-540% aq. or 2M in THFNucleophile for ring-opening/recyclization (Route A).
Methyl Iodide (MeI) 74-88-4>99% (Stabilized)"Soft" electrophile for

-methylation (Route B).
Dimethyl Sulfate (DMS) 77-78-1>99%Alternative alkylator (Industrial scale).
Bases Potassium Carbonate 584-08-7Anhydrous, GranularPromotes

-alkylation over

-alkylation.
Sodium Hydride 7647-01-060% dispersionStrong base for irreversible deprotonation (if required).
Solvents DMF 68-12-2Anhydrous (<0.05% H2O)Polar aprotic solvent favoring

-alkylation.
Ethanol 64-17-5AbsoluteProtic solvent for aminolysis (Route A).
Catalysts 18-Crown-6 17455-13-9>99%Phase transfer catalyst (Optional for Route B).

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on constructing the lactam core. Route A exploits the reactivity of the pyrone lactone, which undergoes ring-opening with primary amines and subsequent recyclization to the thermodynamically stable pyridone. Route B relies on the ambient nucleophilicity of the pyridone anion; using a "soft" electrophile (MeI) and a counterion capable of chelation (


 or 

) generally favors the softer Nitrogen center over the harder Oxygen.

SynthesisPathways Target 1-Methyl-6-Phenyl- 2(1H)-Pyridinone Pyrone 6-Phenyl-2-pyrone Intermediate Acyclic Enamine Intermediate Pyrone->Intermediate Ring Opening Pyridone 6-Phenyl-2(1H)-pyridinone Pyridone->Target N-Alkylation (Route B) MeNH2 Methylamine (Aq or THF) MeNH2->Intermediate Nucleophilic Attack MeI MeI / K2CO3 MeI->Target Intermediate->Target Dehydrative Cyclization (-H2O)

Figure 1: Retrosynthetic disconnection showing the convergent pyrone-to-pyridone transformation (solid lines) and the linear alkylation route (dashed lines).

Detailed Experimental Protocols

Protocol A: Direct Conversion from 6-Phenyl-2-Pyrone (Recommended)

Rationale: This method avoids the regioselectivity issues of alkylation entirely. It is a "one-pot" transformation that proceeds via an acyclic keto-amide intermediate which spontaneously dehydrates to the pyridone.

Reagents:

  • 6-Phenyl-2-pyrone (1.0 equiv)

  • Methylamine (40% aqueous solution, 5.0 equiv)

  • Ethanol (Volume: 5 mL per mmol of substrate)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 6-phenyl-2-pyrone and Ethanol. Stir until dissolved.

  • Addition: Add the aqueous Methylamine solution dropwise at room temperature (20–25°C). Note: The reaction is slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The pyrone spot (usually higher Rf) should disappear.

    • Optimization: If conversion is slow, heat to 50°C for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess methylamine.

  • Purification: The residue is typically a solid.[2] Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield Expectation: 85–95%.

Protocol B: Regioselective N-Methylation of 6-Phenyl-2(1H)-Pyridinone

Rationale: If 6-phenyl-2-pyrone is unavailable, the pyridone tautomer can be methylated. To maximize


-selectivity (vs 

-selectivity), we utilize the "Hard-Soft Acid-Base" (HSAB) principle. The Pyridone-N is the softer nucleophile and reacts preferentially with soft electrophiles (MeI) in polar aprotic solvents.

Reagents:

  • 6-Phenyl-2(1H)-pyridinone (1.0 equiv)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • DMF (Dimethylformamide) (Volume: 3 mL per mmol)

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under Nitrogen atmosphere, dissolve 6-phenyl-2(1H)-pyridinone in anhydrous DMF.

  • Deprotonation: Add solid

    
     in one portion. Stir at room temperature for 15 minutes to generate the pyridone anion.
    
  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise via syringe.

    • Critical Control Point: Do not let the temperature rise rapidly; high temperatures can increase the ratio of

      
      -alkylation (methoxypyridine byproduct).
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

  • Quench & Workup: Pour the reaction mixture into ice-water (10x reaction volume). The product often precipitates.

    • If Solid: Filter, wash with water, and dry.[3]

    • If Oil: Extract with EtOAc (3x), wash organics with Brine (to remove DMF), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol or Flash Chromatography (EtOAc/Hexane 1:1).

  • Yield Expectation: 70–85% (

    
    -isomer).
    

Quality Control & Validation

Distinguishing the


-methyl product from the 

-methyl byproduct (2-methoxy-6-phenylpyridine) is critical.
Analytic Method1-Methyl-6-phenyl-2(1H)-pyridinone (Target)2-Methoxy-6-phenylpyridine (Impurity)
1H NMR (N-Me/O-Me) Singlet at 3.4 – 3.6 ppm (

-Me)
Singlet at 3.9 – 4.0 ppm (

-Me)
13C NMR (Carbonyl) Signal at ~162-164 ppm (C=O)Signal at ~164-165 ppm (C-O-C) (Subtle, rely on 1H)
IR Spectroscopy Strong band at 1650–1660 cm⁻¹ (Amide C=O)Absence of Amide C=O; bands for C=N
Solubility Soluble in polar organic solvents; poor water solubility.Higher lipophilicity (higher Rf on silica).

Safety & Handling

  • Methyl Iodide: A potent neurotoxin and alkylating agent. Use only in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or thiosulfate before disposal.

  • Methylamine: Corrosive and lachrymator. Handle aqueous solutions with gloves and eye protection.

  • 6-Phenyl-2-pyrone: Generally low toxicity but acts as a skin irritant.

References

  • Preparation of N-substituted 2-pyridones via Pyrones

    • Source: El-Gendy, Z., et al. "Synthesis and antimicrobial activity of some new 2-pyridone derivatives." Molecules 17.11 (2012): 13691-13703.
    • Relevance: Validates the reaction of pyrones with amines (Protocol A).
  • Regioselective Alkylation of Pyridones

    • Source: Chung, N. M., et al. "Mechanism of the alkylation of 2-pyridone salts." Journal of the American Chemical Society 106.24 (1984): 7573-7577.
    • Relevance: Establishes the mechanistic basis for using K2CO3/MeI to favor N-alkyl
  • General Synthesis of 1-Methyl-6-Aryl-2-Pyridones

    • Source: Organic Syntheses, Coll.[4][5] Vol. 2, p. 419 (1943); Vol. 15, p. 41 (1935). (Adapted for phenyl analogs).[3][6][7][8]

    • Relevance: Foundational protocols for pyridone synthesis.
  • Structural Characterization (NMR Data)

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).
    • Relevance: Verification of chemical shifts for N-Me vs O-Me isomers.

Sources

Method

In Vitro Assay Protocols for 1-methyl-6-phenyl-2(1H)-pyridinone: A Guide for Cellular and Biochemical Characterization

Introduction The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] 1-methyl-6-phenyl-2(1H)-pyridinone, a member of this versatile class of compounds, holds significant potential for drug discovery and development. A thorough in vitro characterization is the foundational step in elucidating its mechanism of action and therapeutic potential.

This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of 1-methyl-6-phenyl-2(1H)-pyridinone. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results. We will focus on two key in vitro assays: a cell-based cytotoxicity assay to determine the compound's effect on cell viability, and a biochemical assay to investigate its potential inhibitory activity against phosphodiesterases (PDEs), a common target for pyridinone derivatives.[3][4][5]

I. Foundational Knowledge: Compound Handling and Preparation

The accuracy of in vitro assays is critically dependent on the proper handling and preparation of the test compound. Due to the often limited aqueous solubility of heterocyclic compounds like 1-methyl-6-phenyl-2(1H)-pyridinone, a systematic approach to solubilization is paramount.

Principle of Solubilization

The goal is to prepare a concentrated stock solution that can be serially diluted into aqueous assay media without precipitation. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro screening.[6] It is crucial, however, to ensure that the final concentration of DMSO in the assay does not exceed a level that could induce cellular toxicity or interfere with enzyme activity, typically kept below 0.5-1%.

Protocol for Stock Solution Preparation
  • Initial Solubility Test: Begin by testing the solubility of 1-methyl-6-phenyl-2(1H)-pyridinone in DMSO. Aim for a high-concentration stock solution, for example, 10 mM.

  • Preparation of 10 mM Stock Solution:

    • Calculate the mass of 1-methyl-6-phenyl-2(1H)-pyridinone required to prepare the desired volume of a 10 mM stock solution.

    • Carefully weigh the compound and dissolve it in the calculated volume of high-purity, sterile DMSO.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect for any particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

II. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[7] It is an excellent initial screen to determine the cytotoxic potential of a compound against cancer cell lines.

Scientific Rationale

The principle of the MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of cell viability.[7]

For this protocol, we recommend the use of the A549 human lung carcinoma cell line . This cell line is a well-characterized and widely used model in cancer research and toxicology studies, making it a suitable choice for initial cytotoxicity screening of novel compounds.[4][6][8]

Detailed Protocol for MTT Assay

Materials:

  • A549 cells[4]

  • Complete growth medium (e.g., F-12K Medium supplemented with 10% fetal bovine serum)[4]

  • 1-methyl-6-phenyl-2(1H)-pyridinone stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture A549 Cells B Trypsinize and Count Cells A->B C Seed Cells in 96-well Plate (e.g., 5,000 cells/well) B->C D Incubate Overnight (37°C, 5% CO2) C->D E Prepare Serial Dilutions of Compound D->E F Add Compound to Wells E->F G Incubate for 48-72 hours F->G H Add MTT Solution (10 µL/well) G->H I Incubate for 4 hours H->I J Add Solubilization Solution (100 µL/well) I->J K Incubate and Shake to Dissolve Formazan J->K L Read Absorbance (570 nm) K->L M Calculate % Viability L->M N Determine IC50 Value M->N

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture A549 cells in their recommended complete growth medium until they reach approximately 80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • On the following day, prepare serial dilutions of the 1-methyl-6-phenyl-2(1H)-pyridinone stock solution in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Expected Cytotoxicity

The cytotoxic potency of pyridinone derivatives can vary significantly based on their substitution patterns. The following table provides a hypothetical range of IC₅₀ values that might be observed for a novel pyridinone compound against a cancer cell line.

CompoundCell LineIncubation Time (h)IC₅₀ (µM) Range
1-methyl-6-phenyl-2(1H)-pyridinoneA549485 - 50
Doxorubicin (Positive Control)A549480.1 - 1

Note: These are example ranges. Actual IC₅₀ values must be determined experimentally. IC₅₀ values for some phenyl-pyridinone derivatives have been reported in the low micromolar range against various cancer cell lines.[10][11][12]

III. Biochemical Characterization: Phosphodiesterase (PDE) Inhibition Assay

Pyridinone-based structures are present in several clinically approved PDE inhibitors, such as milrinone.[1] Therefore, evaluating the inhibitory potential of 1-methyl-6-phenyl-2(1H)-pyridinone against PDEs is a logical step in its mechanistic characterization. The PDE-Glo™ Phosphodiesterase Assay is a luminescence-based, high-throughput method for measuring PDE activity.[3][9]

Scientific Rationale

The PDE-Glo™ assay is a coupled-enzyme reaction.[3][5] First, PDE hydrolyzes its substrate, cyclic AMP (cAMP), to 5'-AMP. In the second step, the remaining unhydrolyzed cAMP binds to and activates protein kinase A (PKA). PKA then catalyzes the transfer of phosphate from ATP to a substrate, consuming ATP in the process. Finally, a luciferase-based reagent is added to quantify the remaining ATP. The amount of light produced is inversely proportional to the amount of cAMP remaining, and therefore, directly proportional to the PDE activity. An inhibitor of PDE will result in higher levels of cAMP, leading to lower ATP levels and a reduced luminescent signal.[3][13]

camp_pathway cluster_activation Signal Activation cluster_inhibition Signal Termination cluster_response Cellular Response GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes to Inhibitor 1-methyl-6-phenyl- 2(1H)-pyridinone Inhibitor->PDE Inhibits Response Downstream Cellular Effects PKA->Response Phosphorylates

Caption: cAMP signaling pathway and the inhibitory action of 1-methyl-6-phenyl-2(1H)-pyridinone on PDE.

Detailed Protocol for PDE-Glo™ Phosphodiesterase Assay

Materials:

  • PDE-Glo™ Phosphodiesterase Assay Kit (containing reaction buffer, cAMP substrate, termination buffer, detection solution, and Kinase-Glo® reagent)[3][9]

  • Purified recombinant human phosphodiesterase (e.g., PDE3A, a common target for pyridinone inhibitors)

  • 1-methyl-6-phenyl-2(1H)-pyridinone stock solution (10 mM in DMSO)

  • Positive control inhibitor (e.g., IBMX or a specific PDE3 inhibitor like milrinone)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

Workflow:

PDE_Glo_Workflow A Prepare Reagents: PDE Enzyme, Compound Dilutions, cAMP Substrate B Add Enzyme and Compound to Plate A->B C Pre-incubate to Allow Inhibitor Binding B->C D Initiate Reaction with cAMP Substrate C->D E Incubate at Room Temperature D->E F Stop PDE Reaction with Termination Buffer E->F G Add Detection Solution (contains ATP, PKA) F->G H Incubate to Allow PKA Reaction G->H I Add Kinase-Glo® Reagent H->I J Incubate to Stabilize Luminescent Signal I->J K Read Luminescence J->K L Calculate % Inhibition and Determine IC50 K->L

Caption: Workflow for the PDE-Glo™ Phosphodiesterase Assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions in the PDE-Glo™ assay kit. Thaw all components on ice.

    • Prepare serial dilutions of 1-methyl-6-phenyl-2(1H)-pyridinone and the positive control inhibitor in the appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Dilute the purified PDE enzyme to the desired working concentration in the reaction buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.

  • Assay Plate Setup (96-well format):

    • Add 12.5 µL of the diluted compound or vehicle control to the appropriate wells of the white, opaque 96-well plate.

    • Add 12.5 µL of the diluted PDE enzyme solution to all wells except the "no enzyme" control wells. Add 12.5 µL of reaction buffer to the "no enzyme" wells.

    • Mix the plate gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • PDE Reaction:

    • Initiate the reaction by adding 25 µL of the cAMP substrate solution to all wells.[3]

    • Mix the plate thoroughly and incubate for 30-60 minutes at room temperature. The optimal incubation time should be determined to ensure the reaction is within the linear range.

  • Signal Detection:

    • Stop the PDE reaction by adding 25 µL of the PDE-Glo™ Termination Buffer to each well.

    • Add 25 µL of the PDE-Glo™ Detection Solution to each well.

    • Mix the plate and incubate for 20 minutes at room temperature.

    • Add 100 µL of the Kinase-Glo® Reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of PDE inhibition for each concentration using the following formula: % Inhibition = 100 x [1 - (RLU_Inhibitor - RLU_Max Inhibition) / (RLU_No Inhibition - RLU_Max Inhibition)]

      • RLU_Inhibitor: Relative Light Units of the well with the test compound.

      • RLU_Max Inhibition: RLU of the well with a saturating concentration of a potent inhibitor (or no enzyme).

      • RLU_No Inhibition: RLU of the well with vehicle control (DMSO).

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation: Expected PDE Inhibitory Activity

The following table presents a hypothetical data set for the evaluation of 1-methyl-6-phenyl-2(1H)-pyridinone as a PDE inhibitor.

CompoundTargetIC₅₀ (µM) Range
1-methyl-6-phenyl-2(1H)-pyridinonePDE3A1 - 20
Milrinone (Positive Control)PDE3A0.5 - 2

Note: These are example ranges. The actual potency and selectivity against different PDE isoforms must be determined experimentally.

IV. Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 1-methyl-6-phenyl-2(1H)-pyridinone. By systematically evaluating its cytotoxic effects and potential for phosphodiesterase inhibition, researchers can gain critical insights into its biological activity and mechanism of action. The data generated from these assays are essential for making informed decisions in the early stages of drug discovery and for guiding further lead optimization efforts. Subsequent studies may include profiling against a broader panel of cancer cell lines, assessing selectivity across different PDE isoforms, and advancing promising candidates to more complex cell-based assays and in vivo models.

References

  • Zhang, R., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Biosensors, 14(5), 252.
  • PubChem. (n.d.). Cell Viability (Cytotoxicity) Assay (A549 cells). Retrieved from [Link]

  • Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the PDE-Glo Phosphodiesterase assay. Retrieved from [Link]

  • Akuamoa, F., et al. (2022). Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach. Food Additives & Contaminants: Part A, 39(5), 845-856.
  • Al-Obaid, A. M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861398.
  • Cytion. (n.d.). HeLa Cell Line: Revolutionizing Research. Retrieved from [Link]

  • Cytion. (n.d.). HeLa Cell Line: Revolutionizing Research. Retrieved from [Link]

  • Semantic Scholar. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

  • Zarei, M., et al. (2014). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Iranian Journal of Pharmaceutical Research, 13(4), 1437–1445.
  • Hassan, G. S., et al. (2018).
  • El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47211–47230.
  • El-Sayed, N. N. E., et al. (2023).
  • Shokrzadeh, M., et al. (2016). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. International Journal of Medical Research & Health Sciences, 5(11), 268-273.
  • Journal of Entomology and Zoology Studies. (2019). Cytotoxicity screening of curcumin on HeLa cancer cell lines. Retrieved from [Link]

  • Al-Musayeib, N. M., et al. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Molecules, 27(24), 8871.
  • SciSpace. (n.d.). MTT Assay Principle. Retrieved from [Link]

  • Graphviz. (2022). dot. Retrieved from [Link]

  • R Gentleman. (2025). HowTo layout a pathway. Retrieved from [Link]

  • graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Graphviz. (2024). Attributes. Retrieved from [Link]

  • Shrestha, H. (2022, June 3). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium.
  • The Coding Train. (2021, January 14). Graphviz tutorial [Video]. YouTube.
  • ResearchGate. (n.d.). Effect of cAMP analogs and PDE inhibitors on the cell cycle. Retrieved from [Link]

  • Sketchviz. (n.d.). GraphViz Examples and Tutorial. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Protocol Online. (2013, January 1). How to graph or plot MTT assay data. Retrieved from [Link]

  • Drenth, N. (2023, July 16).
  • ResearchGate. (n.d.). Signaling pathways of PDEIs, PDEs, cAMP, and cGMP in the brain. Retrieved from [Link]

Sources

Application

Functionalization of the 1-methyl-6-phenyl-2(1H)-pyridinone ring

This guide details the functionalization of the 1-methyl-6-phenyl-2(1H)-pyridinone scaffold. This specific heterocycle features a unique electronic push-pull system driven by the amide functionality (lactam) and the ster...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the functionalization of the 1-methyl-6-phenyl-2(1H)-pyridinone scaffold. This specific heterocycle features a unique electronic push-pull system driven by the amide functionality (lactam) and the steric influence of the C-6 phenyl ring.

Strategic Analysis of Reactivity

To successfully functionalize this ring system, one must understand the electronic landscape defined by the 2-pyridone core and the 1,6-substitution pattern.

  • C-3 Position (The "Enaminone" Alpha):

    • Electronic Character: Highly electron-rich. The nitrogen lone pair donates density into the ring, making C-3 the primary site for electrophilic aromatic substitution (EAS).

    • Accessibility: Flanked by the C-2 carbonyl, it is sterically accessible relative to C-5 in this specific scaffold (due to the C-6 phenyl group).

    • Target: Halogenation (Bromination/Iodination) followed by cross-coupling.

  • C-5 Position (The "Enaminone" Gamma):

    • Electronic Character: Electron-rich, but less nucleophilic than C-3 in neutral media. However, it is a prime target for transition-metal-catalyzed C–H activation (CMD pathway).

    • Steric Constraint: The bulky phenyl group at C-6 creates significant steric hindrance, often directing regioselectivity toward C-3 for bulky electrophiles, or requiring specific ligands for C-5 functionalization.

  • C-6 Phenyl Ring:

    • Role: Acts primarily as a steric blocking group and a lipophilic pharmacophore. Direct functionalization of this phenyl ring usually requires pre-installed directing groups or harsh non-selective conditions.

Protocol 1: Regioselective C-3 Bromination

This protocol uses N-Bromosuccinimide (NBS) to install a bromine handle at C-3 with high regioselectivity. The C-6 phenyl group suppresses C-5 attack, making this a self-validating regioselective process.

Mechanism & Causality: The reaction proceeds via an electrophilic aromatic substitution. The 2-pyridone oxygen increases electron density at C-3 and C-5. Under mild conditions (0°C to RT), the kinetic product (C-3 bromide) is favored due to the steric shielding of C-5 by the C-6 phenyl ring.

Materials:

  • Substrate: 1-methyl-6-phenyl-2(1H)-pyridinone (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous) or DMF

  • Quench: 10% Na₂S₂O₃ (aq)

Step-by-Step Protocol:

  • Preparation: Dissolve 1-methyl-6-phenyl-2(1H)-pyridinone (1.0 mmol, 185 mg) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Why: Lower temperature improves regioselectivity by suppressing the higher-energy pathway to C-5 bromination.

  • Addition: Add NBS (1.05 mmol, 187 mg) portion-wise over 5 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS. The product (3-bromo derivative) is typically less polar than the starting material.

  • Work-up:

    • Dilute with EtOAc (20 mL).

    • Wash with 10% Na₂S₂O₃ (10 mL) to quench unreacted bromine species.

    • Wash with water (10 mL) and brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or purify via silica gel flash chromatography (0–40% EtOAc in Hexanes).

Expected Yield: 85–95% Data Validation:

  • ¹H NMR: Look for the disappearance of the C-3 proton (typically a doublet around δ 6.5 ppm) and the collapse of the C-4 proton signal from a doublet-of-doublets to a doublet.

Protocol 2: C-3 Suzuki-Miyaura Cross-Coupling

Utilizing the 3-bromo intermediate from Protocol 1 to install aryl or heteroaryl groups.

Materials:

  • Substrate: 3-bromo-1-methyl-6-phenyl-2(1H)-pyridinone (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: In a microwave vial or sealed tube, combine the 3-bromo substrate (0.5 mmol), boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol) quickly and seal the vessel.

  • Reaction: Heat to 90 °C (oil bath) or 100 °C (microwave) for 2–12 hours.

  • Work-up: Filter through a pad of Celite, wash with EtOAc, and concentrate.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Protocol 3: C-5 Direct C–H Arylation

For functionalizing the C-5 position without prior halogenation. This protocol relies on the "Concerted Metallation-Deprotonation" (CMD) mechanism, where the carboxylate ligand assists in cleaving the C-5 H bond.

Mechanism: Pd(OAc)₂ coordinates to the ring. The acetate ligand acts as an intramolecular base, deprotonating C-5. The C-6 phenyl group makes C-5 sterically crowded, so specific ligands (like phenanthroline derivatives) or silver salts are often required to facilitate the reaction and sequester halides.

Materials:

  • Substrate: 1-methyl-6-phenyl-2(1H)-pyridinone (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Additive: AgOAc (1.0 equiv) or Ag₂CO₃ (0.5 equiv)

  • Ligand: PPh₃ (20 mol%) or XPhos (for difficult substrates)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Protocol:

  • Assembly: In a glovebox or under strict inert atmosphere, combine substrate (0.2 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)₂ (0.02 mmol), Ligand (0.04 mmol), and AgOAc (0.2 mmol) in a reaction vial.

  • Solvent: Add anhydrous Dioxane (2 mL).

  • Reaction: Seal and heat to 110–130 °C for 16–24 hours. Note: Higher temperatures are required for C-H activation compared to cross-coupling.

  • Filtration: Cool to RT. Dilute with DCM and filter through Celite to remove silver salts.

  • Analysis: Analyze crude NMR for C-5 vs C-3 selectivity. (C-5 arylation is generally favored electronically in direct arylation if C-3 is not blocked, but steric factors here are complex; verify product structure carefully).

Data Summary Table

ParameterProtocol 1: BrominationProtocol 2: Suzuki CouplingProtocol 3: C-H Arylation
Site of Reaction C-3 (Kinetic)C-3 (Pre-functionalized)C-5 (Thermodynamic/CMD)
Key Reagent NBSAryl-Boronic AcidAryl Iodide
Catalyst NonePd(dppf)Cl₂Pd(OAc)₂ / AgOAc
Temp 0 °C → RT90–100 °C110–130 °C
Primary Challenge Over-bromination (C-3/C-5)Debromination (Side rxn)Steric hindrance at C-5
Typical Yield 85–95%70–90%40–65%

Visualization of Reactivity

G Substrate 1-methyl-6-phenyl- 2(1H)-pyridinone C3_Path C-3 Functionalization (Electrophilic) Substrate->C3_Path NBS, MeCN, 0°C (Kinetic Control) C5_Path C-5 Functionalization (C-H Activation) Substrate->C5_Path Pd(OAc)2, Ar-I, AgOAc (CMD Mechanism) Bromide 3-Bromo Intermediate C3_Path->Bromide Regioselective DirectAryl 5-Aryl Derivative C5_Path->DirectAryl Distal Functionalization Suzuki 3-Aryl Derivative Bromide->Suzuki Ar-B(OH)2, Pd(0) Phenyl C-6 Phenyl Group (Steric Blocker) Phenyl->C5_Path Hinders C-5

Caption: Reactivity map of 1-methyl-6-phenyl-2(1H)-pyridinone showing the divergence between electrophilic C-3 functionalization and transition-metal-catalyzed C-5 activation.

References

  • Regioselective Bromination of 2-Pyridones: Cañibano, V., et al. "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide." Synthesis, vol. 2001, no. 14, 2001, pp. 2175–2179.

  • Pd-Catalyzed C-H Activation of Pyridones: Hirano, K., et al. "Palladium-Catalyzed Direct Arylation of 2-Pyridones." Journal of the American Chemical Society, vol. 131, no. 42, 2009.

  • **General Reactivity of 6-Phenyl-2-pyrid
Method

Application Note: Preparation of Pharmaceutical Intermediates using 1-Methyl-6-phenyl-2(1H)-pyridinone

This Application Note is structured as a high-level technical guide for pharmaceutical development, focusing on the functionalization and application of the 1-methyl-6-phenyl-2(1H)-pyridinone scaffold. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical development, focusing on the functionalization and application of the 1-methyl-6-phenyl-2(1H)-pyridinone scaffold.

Executive Summary & Structural Logic

1-Methyl-6-phenyl-2(1H)-pyridinone represents a privileged scaffold in medicinal chemistry, distinct from its isomer Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone). Its value lies in the 2-pyridinone core, a motif found in numerous bioactive compounds including p38 MAP kinase inhibitors, neutrophil elastase inhibitors, and cardiotonic agents.

Structural Analysis & Reactivity Profile

The molecule features a nitrogen-containing heterocycle with three distinct zones for chemical modification:[1]

  • The N1 Position (Methylated): In this specific scaffold, the nitrogen is already methylated, locking the tautomeric equilibrium strictly to the 2-pyridone form (preventing 2-hydroxypyridine tautomerization) and increasing lipophilicity.

  • The C6 Position (Blocked): The phenyl group at C6 provides steric bulk and conjugation but blocks this site from nucleophilic attack or lithiation, directing reactivity elsewhere.

  • The C3 and C5 Positions (Active): These are the primary sites for Electrophilic Aromatic Substitution (EAS).

    • C3 (Ortho to Carbonyl): The most electron-rich position and kinetically favored for initial electrophilic attack (halogenation, nitration).

    • C5 (Meta to Carbonyl): Secondary site, often accessible for di-substitution or if C3 is blocked.

Strategic Workflow: This guide details a "Make-Activate-Couple" workflow:

  • Synthesis of the Core: Robust N-methylation of the 6-phenyl precursor.

  • Activation: Regioselective C3-bromination to create a versatile handle.

  • Application: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate biaryl pharmaceutical intermediates.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-6-phenyl-2(1H)-pyridinone

Rationale: While the core may be commercially available, in-house preparation ensures purity and allows for analog generation. This protocol uses a standard SN2 alkylation.

Reagents:

  • 6-Phenyl-2(1H)-pyridinone (Starting Material)

  • Iodomethane (MeI) [Warning: Neurotoxin/Carcinogen ]

  • Potassium Carbonate (K₂CO₃)[2]

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolution: Charge a reaction vessel with 6-Phenyl-2(1H)-pyridinone (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add K₂CO₃ (2.0 eq) in a single portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to facilitate deprotonation of the amide nitrogen.

  • Alkylation: Cool the mixture to 0°C. Dropwise add Iodomethane (1.2 eq) over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC (Target: >98% conversion).

  • Workup: Pour the reaction mixture into ice-cold water (50 volumes). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO₂, EtOAc/Hexane gradient).

Critical Quality Attribute (CQA): Absence of O-methylated byproduct (2-methoxypyridine derivative). The N-methyl product is thermodynamically favored, but O-alkylation can occur (typically <5%).

Protocol B: Regioselective C3-Bromination

Rationale: To use this scaffold as a pharmaceutical intermediate, we must install a reactive handle. Bromination at C3 is the industry standard for subsequent metal-catalyzed couplings.

Reagents:

  • 1-Methyl-6-phenyl-2(1H)-pyridinone (from Protocol A)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or DMF

Procedure:

  • Setup: Dissolve 1-Methyl-6-phenyl-2(1H)-pyridinone (1.0 eq) in MeCN (10 mL/g).

  • Bromination: Add NBS (1.05 eq) portion-wise at room temperature.

    • Note: Protect from light to minimize radical side reactions.

  • Monitoring: Stir at 25°C for 2–4 hours.

    • Checkpoint: If reaction is sluggish, heat to 45°C. C3 is highly activated, so harsh conditions (Br₂/Fe) are rarely needed and may lead to over-bromination at C5.

  • Quench: Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench excess bromine species.

  • Isolation: Remove MeCN under reduced pressure. Extract the residue with DCM. Wash with water and brine.

  • Product: 3-Bromo-1-methyl-6-phenyl-2(1H)-pyridinone .

Mechanism: The reaction proceeds via electrophilic attack of the bromonium ion at the C3 position, stabilized by the electron-donating nitrogen and the carbonyl oxygen.

Protocol C: Suzuki-Miyaura Cross-Coupling (Application)

Rationale: This step demonstrates the utility of the intermediate. We will couple the C3-bromide with an aryl boronic acid to create a biaryl motif common in kinase inhibitors.

Reagents:

  • 3-Bromo-1-methyl-6-phenyl-2(1H)-pyridinone (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq) [Model Partner]

  • Pd(dppf)Cl₂·DCM (0.05 eq) [Catalyst]

  • K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (10 volumes)

Procedure:

  • Degassing: Charge the bromide, boronic acid, and dioxane into a flask. Sparge with Nitrogen or Argon for 15 minutes. Oxygen removal is critical for Pd cycle efficiency.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous K₂CO₃ .

  • Reaction: Heat to 90°C under inert atmosphere for 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water.

  • Purification: Flash column chromatography.

Data Summary & Visualization

Reaction Workflow Diagram

The following diagram illustrates the transformation pathway from the raw material to the pharmaceutical intermediate.

G start 6-Phenyl-2(1H)-pyridinone (Precursor) step1 1-Methyl-6-phenyl- 2(1H)-pyridinone (Core Scaffold) start->step1 MeI, K2CO3 DMF, 25°C (N-Methylation) step2 3-Bromo-1-methyl- 6-phenyl-2(1H)-pyridinone (Activated Intermediate) step1->step2 NBS, MeCN 25°C (C3-Bromination) final 3-(4-Fluorophenyl)-1-methyl- 6-phenyl-2(1H)-pyridinone (Pharma Intermediate) step2->final 4-F-Ph-B(OH)2 Pd(dppf)Cl2, K2CO3 Suzuki Coupling

Figure 1: Synthetic workflow for the functionalization of the 1-methyl-6-phenyl-2(1H)-pyridinone scaffold.

Comparative Reactivity Table
Reaction StageTarget PositionReagentSelectivity DriverCommon Byproducts
Alkylation N1 (Nitrogen)MeI / BaseThermodynamic stability of N-alkylation vs O-alkylation.O-Methyl ether (<5%)
Halogenation C3 (Carbon)NBSElectronic activation by C2-Carbonyl and N1 lone pair.C3,C5-Dibromo (if excess NBS used)
Coupling C3-Br BondBoronic Acid / PdOxidative insertion preference into C-Br bond.Protodebromination (reduction)

References & Authority

The protocols defined above are synthesized from established methodologies for pyridinone functionalization found in the following authoritative sources:

  • General Pyridinone Reactivity & Scaffolds:

    • Recent Advances of Pyridinone in Medicinal Chemistry.[3] Frontiers in Chemistry. (Discusses the utility of the pyridinone core in drug design).

  • Regioselective Halogenation:

    • Mechanism and Regioselectivity in Pyridine Halogenation.[4][5] American Chemical Society.[5] (Details the electronic bias favoring C3 substitution).

  • Suzuki Coupling on Heterocycles:

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. (Provides conditions for Pd-catalyzed coupling on similar brominated pyridine/pyridinone systems).

  • N-Alkylation Methodologies:

    • 2(1H)-Pyridinone, 1-methyl- Properties and Synthesis.[6][7] NIST Chemistry WebBook. (Standard data for N-methyl pyridinones).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, specifically noting the toxicity of methyl iodide and potential sensitization to brominated intermediates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyridinone Recrystallization &amp; Solvent Optimization

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Solvent Systems for Pyridinone Scaffolds (e.g., Pirfenidone, Ciclopirox analogs) Introduction: The Pyridinone Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Solvent Systems for Pyridinone Scaffolds (e.g., Pirfenidone, Ciclopirox analogs)

Introduction: The Pyridinone Paradox

Welcome to the technical support hub. If you are working with pyridinone scaffolds (2-pyridones or 4-pyridones), you are likely facing a specific set of solid-state challenges. Unlike standard aromatics, pyridinones exhibit lactam-lactim tautomerism and a strong propensity for hydrogen-bond-driven dimerization .

These molecular features lead to three common processing failures:

  • Oiling Out (LLPS): The product separates as a liquid phase rather than a crystal.[1][2][3]

  • Polymorphic Shifts: Unexpected appearance of metastable forms due to solvent-mediated tautomer stabilization.

  • Hydrate Formation: The amide-like motif is a "water magnet," complicating anhydrous isolation.

This guide moves beyond generic advice to address the mechanistic root causes of these failures.

Module 1: Solvent Selection & Tautomeric Control

Context: The choice of solvent does not just affect solubility; it dictates the molecular structure in solution. 2-Pyridones exist in equilibrium between the lactam (NH/C=O) and lactim (N/OH) forms.

  • Polar Solvents (Water, Alcohols): Stabilize the Lactam form (the typical solid-state form) via dipole interactions.

  • Non-Polar Solvents (Toluene, Cyclohexane): Shift equilibrium toward the Lactim form or a mix.

FAQ: Why is my yield inconsistent across different solvent classes?

A: You are likely crystallizing from a solvent that stabilizes the "wrong" tautomer relative to your crystal lattice. If your crystal lattice requires the lactam dimer (Head-to-Head), but your non-polar solvent favors the lactim monomer, nucleation is kinetically hindered.

Recommendation: Use the "Polarity-Matching" protocol.

Solvent ClassTautomer StabilizedRisk FactorRecommended Use
Alcohols (MeOH, EtOH) Lactam (Strongly)Solvate formationPrimary solvent for stable polymorphs.
Water Lactam Hydrate formationAnti-solvent (use with caution).
Esters (EtOAc, IPAc) Mixed/LactamOiling OutGood for purging polar impurities.
Hydrocarbons (Heptane) Lactim (favored)Metastable polymorphsAnti-solvent only.
Workflow: Logic-Driven Solvent Screening

SolventSelection Start Start: Solvent Screening CheckSolubility Check Solubility Profile Start->CheckSolubility HighSolubility High Solubility (>100mg/mL) CheckSolubility->HighSolubility ModSolubility Moderate Solubility (20-80mg/mL) CheckSolubility->ModSolubility Decision3 Risk of Oiling Out (Do NOT use alone) HighSolubility->Decision3 CheckPolarity Check Dielectric Constant (ε) ModSolubility->CheckPolarity LowPolarity Low ε (Toluene/Heptane) Risk: Lactim Stabilization CheckPolarity->LowPolarity HighPolarity High ε (EtOH/Water) Risk: Hydrate Formation CheckPolarity->HighPolarity Decision1 Use as Anti-Solvent (Slow Addition) LowPolarity->Decision1 Decision2 Primary Solvent (Check Water Activity) HighPolarity->Decision2

Caption: Decision matrix for selecting solvents based on solubility and tautomeric risk factors.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: Pyridinones often have moderate melting points (e.g., Pirfenidone ~109°C). If the crystallization temperature is too high or impurities depress the melting point, the compound separates as an oil (Liquid-Liquid Phase Separation) before it crystallizes.

FAQ: The solution turned cloudy, but no crystals formed. It looks like oil droplets.[2] What now?

A: You have entered the Metastable Zone Width (MSZW) Gap . The oil phase is rich in impurities and will solidify into an amorphous glass or a sticky gum if cooled further.

Immediate Rescue Protocol:

  • Do NOT Cool Further: Cooling locks the oil into an amorphous state.

  • Re-Heat: Heat the mixture until the oil redissolves completely (Clear Point).

  • Seed at High Temperature:

    • Cool slightly (5-10°C below Clear Point).

    • Add 0.5 - 1.0 wt% seeds of the pure crystal form.

    • Why? Seeding bypasses the nucleation energy barrier, allowing crystal growth instead of phase separation [1].

  • Isothermal Aging: Hold the temperature constant for 1-2 hours after seeding to ensure crystal growth stabilizes before cooling.

Prevention Strategy: The "Double-Saturation" Curve

To prevent recurrence, you must map the LLPS boundary .

  • Prepare solutions at varying concentrations.

  • Cool slowly and note the temperature where oil appears vs. where crystals appear.

  • Operating Window: You must design your cooling trajectory to stay under the LLPS boundary but inside the crystallization zone.

Module 3: Polymorph Control & Dimerization

Context: Pyridinones form strong hydrogen-bonded dimers (R2,2(8) motif) in the solid state. Solvents that compete for these hydrogen bonds can disrupt this motif, leading to different polymorphs.

FAQ: I am seeing new peaks in my XRPD pattern after scaling up.

A: You likely changed the solvent ratio or drying dynamics.

  • Scenario A (Protic Solvent): If you switched from Ethanol to Methanol, you might have formed a solvate.

  • Scenario B (Aprotic Solvent): If you used Acetone or Ethyl Acetate, you may have crystallized a metastable form where the dimers are arranged differently (e.g., catemers instead of dimers) [2].

Validation Protocol (Self-Check):

  • Slurry Conversion: Take your "wrong" polymorph. Suspend it in your target solvent (e.g., Ethanol) at ambient temperature for 24 hours.

  • Filter & Analyze: If it converts back to the stable form, your isolation kinetics were too fast (kinetic trapping). If it stays, you have found a stable solvate.

Module 4: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Avoiding Oil)

Best for: Pyridinones with high solubility in organics but low water solubility.

  • Dissolution: Dissolve 10g of Pyridinone in 30mL Ethanol (or IPA) at 50°C. Ensure full dissolution.

  • Filtration: Polish filter (0.45µm) to remove dust (dust causes random nucleation).

  • Seeding: Cool to 40°C. Add 50mg (0.5%) pure seed crystals. Verify seeds do not dissolve.

  • Anti-Solvent Addition:

    • Dispense Water (Anti-solvent) slowly via syringe pump.

    • Rate: 0.2 mL/min.

    • Critical Step: If turbidity looks "milky/oily," STOP . Heat by 5°C until clear, then resume at a slower rate.

  • Aging: Once 30mL water is added, cool to 5°C over 4 hours.

  • Isolation: Filter and wash with 1:1 EtOH/Water.

Protocol B: Hydrate Screening

Best for: Ensuring your "anhydrous" form is actually stable.

  • Place 500mg of solid in a chamber with 90% Relative Humidity (RH) (saturated KNO3 solution) for 7 days.

  • Analyze via TGA (Thermogravimetric Analysis).[4][5]

  • Pass Criteria: < 0.5% weight gain.

  • Fail Criteria: Step-wise weight loss in TGA matching a stoichiometric hydrate (e.g., ~3-4% for monohydrate depending on MW).

Visualizing the Oiling Out Rescue

OilingOutRescue Detection Observation: Cloudy/Emulsion formed CheckTemp Check Temperature Detection->CheckTemp DecisionTree Is T > Melting Point (Solvent Depressed)? CheckTemp->DecisionTree YesPath YES: It is LLPS (Oiling Out) DecisionTree->YesPath High T NoPath NO: It is likely rapid precipitation DecisionTree->NoPath Low T Action1 STOP Cooling Immediately YesPath->Action1 Action2 Re-heat to Clear Point (+5°C) Action1->Action2 Action3 Add Seeds (0.5 wt%) Action2->Action3 Action4 Slow Cool (1°C/min) Action3->Action4

Caption: Rescue workflow when liquid-liquid phase separation (oiling out) is detected.

References

  • BenchChem Technical Support. (2025).[1] Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline: Troubleshooting Oiling Out. Retrieved from

  • WuXi Biology. (2025). How about Tautomers? Solvent Effects on 2-Hydroxypyridine/2-Pyridone Equilibria. Retrieved from

  • National Institutes of Health (PMC). (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Detection and Control. Retrieved from

Sources

Optimization

Technical Support Center: Resolving Pyridinone Solubility in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of poor pyridinone so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of poor pyridinone solubility in biological assays. As Senior Application Scientists, we understand that inaccurate data due to solubility artifacts can derail promising research. This center is designed to provide you with the foundational knowledge and actionable protocols to ensure the integrity of your experimental results.

Part 1: Foundational Knowledge - Why Pyridinones Can Be Problematic

This section addresses the fundamental physicochemical principles governing the solubility of pyridinone-based compounds. Understanding these concepts is the first step toward effective troubleshooting.

Q1: My pyridinone compound is poorly soluble. Is this expected, and why does it happen?

Yes, solubility issues with pyridinone derivatives are a common challenge in drug discovery. The pyridinone scaffold itself possesses features that can both enhance and hinder aqueous solubility.[1]

  • Hydrogen Bonding: The core structure contains hydrogen bond donors and acceptors, which can interact favorably with water.[1][2]

  • Lipophilicity and Planarity: However, pyridinones are often part of larger, more complex molecules developed for specific biological targets. These modifications frequently add lipophilic (fat-loving) and aromatic groups to enhance binding affinity.[3] This increased lipophilicity and molecular planarity can lead to strong crystal lattice energy, where the molecule prefers to interact with itself rather than with water, resulting in poor solubility.[4]

When you introduce a stock solution of such a compound, typically in 100% Dimethyl Sulfoxide (DMSO), into an aqueous assay buffer, the solvent environment changes dramatically from polar aprotic to polar protic.[5] This sudden shift can cause the compound to exceed its solubility limit in the new environment, leading to precipitation.[5][6]

Q2: The concepts of "kinetic" versus "thermodynamic" solubility are mentioned in the literature. What is the difference, and which one matters for my screening assay?

Understanding this distinction is critical for interpreting your assay results correctly.[7][8][9]

  • Kinetic Solubility: This is the concentration of a compound that appears to be in solution immediately after a DMSO stock is diluted into an aqueous buffer. It is measured under non-equilibrium conditions and often reflects a supersaturated, metastable state.[7][10] For most high-throughput screening (HTS) and cell-based assays where compounds are added from DMSO stocks and the experiment is run over a relatively short period (minutes to hours), kinetic solubility is the more relevant parameter .[9][11] It essentially tells you the maximum concentration you can achieve without immediate precipitation in your specific assay buffer.[3]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound's most stable solid form in a given solvent after a long incubation period (typically 24 hours or more).[8][10][11] It represents the maximum concentration of the compound that can be permanently dissolved. Thermodynamic solubility is a crucial parameter for later-stage drug development, such as formulation for in vivo studies.[3]

Key Takeaway: Kinetic solubility measurements often yield higher values than thermodynamic ones because the compound may not have had time to precipitate or convert to its most stable (and often less soluble) crystalline form.[8] Relying solely on a high kinetic solubility value can be misleading if the compound precipitates over the course of a longer assay.

Part 2: Troubleshooting Guide - A Systematic Approach to Solving Solubility Issues

When faced with a solubility problem, a systematic approach is more effective than random trial-and-error. This section provides a logical workflow and practical steps to diagnose and resolve these issues.

Q3: I suspect my pyridinone has solubility issues. What is the first thing I should do?

The first step is to confirm the problem. A simple visual inspection is often the most powerful initial diagnostic tool.

Initial Diagnostic Steps:

  • Prepare a Test Dilution: Mimic your final assay conditions. Add your DMSO stock to your assay buffer in a clear microplate well or tube to achieve the highest concentration you plan to test.

  • Visual Inspection: Hold the plate up to a light source. Do you see any cloudiness, haziness, or visible precipitate (it may look like fine crystals or an amorphous cloud)?

  • Time-Course Observation: Let the sample sit at the assay temperature (e.g., room temperature or 37°C) for the duration of your experiment. Check for precipitation at several time points. A compound that looks soluble initially may "crash out" over time.[6]

  • Centrifugation: If you are unsure, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes. A poorly soluble compound will often form a visible pellet.

If you observe any of these signs, you have confirmed a solubility issue that will almost certainly affect your assay data by reducing the actual concentration of the compound available to interact with the target.[12][13]

Q4: I've confirmed my compound is precipitating. What are my options to fix this?

You have several formulation-based strategies to enhance the solubility of your pyridinone derivative in the assay. The goal is to find a method that solubilizes your compound without interfering with the biological assay itself.

The following flowchart provides a decision-making framework for selecting an appropriate solubilization strategy.

Solubility_Troubleshooting start Precipitation Observed in Assay Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Option 1: Increase DMSO (if assay tolerates it, max ~2%) check_dmso->increase_dmso No try_cosolvent Option 2: Add a Co-solvent (e.g., PEG 400, Propylene Glycol) check_dmso->try_cosolvent Yes end_point Re-evaluate Solubility and Assay Performance increase_dmso->end_point check_ph Is the pyridinone ionizable? (Check pKa) try_cosolvent->check_ph adjust_ph Option 3: Adjust Buffer pH (if compatible with assay) check_ph->adjust_ph Yes try_surfactant Option 4: Use a Surfactant (e.g., Polysorbate 80, Pluronic F-68) check_ph->try_surfactant No adjust_ph->try_surfactant try_cyclodextrin Option 5: Use a Cyclodextrin (e.g., HP-β-CD) try_surfactant->try_cyclodextrin try_cyclodextrin->end_point

Caption: Decision tree for troubleshooting pyridinone solubility.

Q5: You mentioned co-solvents. Which ones are commonly used and at what concentrations?

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[14] They work by reducing the overall polarity of the solvent.

It is critical to run a control experiment to ensure the chosen co-solvent does not affect your assay's performance at the final concentration used.

Co-SolventTypical Starting Conc. (v/v)Maximum Recommended Conc. (v/v)Key Considerations
Polyethylene Glycol 400 (PEG 400) 1-5%10-20%Highly effective for many nonpolar drugs; generally low toxicity in most assays.[14][15]
Propylene Glycol (PG) 1-5%10-20%Another common, low-toxicity choice for parenteral formulations.[14][15]
Ethanol 1-2%5%Can be effective but has a higher potential to affect protein structure and enzyme activity.[14]
Glycerin 2-5%10%Less effective than PEG 400 or PG for highly hydrophobic compounds but very low toxicity.[15]

Table 1: Common co-solvents for biological assays.

Q6: When should I consider more advanced techniques like surfactants or cyclodextrins?

If co-solvents are insufficient or interfere with your assay, surfactants and cyclodextrins are powerful alternatives.

  • Surfactants (e.g., Polysorbate 20/80, Pluronic F-68): These molecules form micelles in aqueous solutions.[16] The hydrophobic pyridinone compound can be encapsulated within the hydrophobic core of the micelle, dramatically increasing its apparent solubility.[14] They are typically used at concentrations above their critical micelle concentration (CMC), often starting around 0.01-0.1%. Be aware that surfactants can denature proteins or interfere with assays, so careful validation is essential.[17]

  • Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] The pyridinone can form an "inclusion complex" by fitting into this cavity, rendering it soluble in water.[14][19] This is a widely used technique for solubilizing compounds for in vivo studies and can be very effective in in vitro assays.[19] Starting concentrations are typically in the 1-5% (w/v) range.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for preparing solutions and assessing solubility.

Protocol 1: Preparation of a Pyridinone Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the pyridinone compound using an analytical balance.

  • Add DMSO: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilize: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, you may warm the solution gently (to 30-40°C) or place it in a bath sonicator for 5-10 minutes.[6]

  • Visual Confirmation: Ensure the final solution is clear and free of any visible particulates before storing. If precipitation is observed even in 100% DMSO, this indicates a very low intrinsic solubility, and the maximum stock concentration may need to be lowered.[20]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[21]

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method measures light scattering from precipitated particles and is suitable for rapid screening.[10]

  • Compound Plate: Prepare a 96-well plate with your pyridinone compounds dissolved in 100% DMSO.

  • Dilution: Use a liquid handler to transfer a small volume (e.g., 1-2 µL) of the DMSO stock into a 96-well clear-bottom plate containing the aqueous assay buffer (e.g., 98-99 µL). This step is critical and should be done with vigorous mixing to minimize immediate precipitation.

  • Incubation: Incubate the plate at the desired temperature (e.g., room temperature) for a set period, typically 1-2 hours.[11]

  • Measurement: Read the plate on a nephelometer, which measures the intensity of scattered light.

  • Analysis: The concentration at which light scattering significantly increases above the background is determined as the kinetic solubility limit.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the maximum DMSO concentration my cells can tolerate? A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[5] However, sensitive cell lines may show effects at concentrations as low as 0.1%.[5] It is best practice to perform a DMSO tolerance curve for your specific cell line and assay endpoint.

Q: My compound appears to cause assay interference. Could this be related to solubility? A: Absolutely. Poorly soluble compounds can form colloidal aggregates, which are microscopic particles that non-specifically adsorb proteins.[22] This can lead to promiscuous, non-reproducible inhibition of many different enzymes, creating a classic false-positive result.[22] If you suspect aggregation, test if the inhibition is attenuated by adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

Q: How does poor solubility impact my IC50 value? A: If a compound precipitates at higher concentrations, the actual concentration in solution plateaus. This means you are not truly testing at the nominal concentrations, leading to a flattening of the dose-response curve and an artificially high (less potent) IC50 value.[13] This can cause you to incorrectly discard a potentially potent compound.

Q: Can changing the physical form of my solid compound help? A: Yes. The amorphous form of a compound is generally more soluble (though less stable) than its crystalline counterparts.[8][16] While typically addressed during later-stage development using techniques like solid dispersions, it's important to be aware that different batches of a compound may have different physical forms, leading to variability in solubility and assay results.[23][24]

References
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Kalgutkar, A. S., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies. [Link]

  • ResearchGate. (n.d.). Summary of restricted (a) assay correlation and solubility relationship for drug discovery compounds and commercial drugs. [Link]

  • Georgiou, I., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]

  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • Fujikawa, Y., et al. (2005). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025, April 7). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • Bevan, M. J., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Opinion in Biotechnology, 11(1), 73-77. [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. [Link]

  • Arakawa, T., et al. (1991). Protein precipitation and denaturation by dimethyl sulfoxide. Biophysical Journal, 60(2), 307-313. [Link]

  • ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. [Link]

  • Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Perry-Feigenbaum, R., et al. (2009). The pyridinone-methide elimination. Organic & Biomolecular Chemistry, 7(23), 4825-4828. [Link]

  • Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. [Link]

  • Scott, D. E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Medicinal Chemistry Letters. [Link]

  • NCBI Bookshelf. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. [Link]

  • Dressman, J. B., & Reppas, C. (2000). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-84. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS Medicinal Chemistry Letters. [Link]

  • Drug Development & Delivery. (2022, March 23). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. [Link]

Sources

Troubleshooting

Technical Support Center: Optimal Storage and Handling of 1-methyl-6-phenyl-2(1H)-pyridinone

Welcome to the dedicated technical support guide for 1-methyl-6-phenyl-2(1H)-pyridinone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-methyl-6-phenyl-2(1H)-pyridinone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the storage and handling of 1-methyl-6-phenyl-2(1H)-pyridinone, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-methyl-6-phenyl-2(1H)-pyridinone?

For optimal stability, solid 1-methyl-6-phenyl-2(1H)-pyridinone should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent moisture uptake and oxidation. An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to minimize contact with oxygen.

Q2: How should I store solutions of 1-methyl-6-phenyl-2(1H)-pyridinone?

Solutions are generally more susceptible to degradation than the solid material. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed vial, protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize the risk of hydrolysis.

Q3: What is the expected shelf-life of 1-methyl-6-phenyl-2(1H)-pyridinone?

When stored under the recommended conditions as a solid, 1-methyl-6-phenyl-2(1H)-pyridinone is expected to be stable for several years. However, it is crucial to perform regular quality control checks, especially for older batches or if the storage conditions have been compromised.

Q4: Are there any known incompatibilities for this compound?

Yes, 1-methyl-6-phenyl-2(1H)-pyridinone should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 1-methyl-6-phenyl-2(1H)-pyridinone, providing insights into potential causes and actionable solutions.

Problem 1: I've observed a change in the color of my solid compound (e.g., from white/off-white to yellow or brown).

  • Potential Cause: Color change is often an indicator of degradation. This could be due to:

    • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. The pyridinone ring system can be susceptible to photo-oxidation.

    • Oxidation: Prolonged exposure to air can lead to oxidation. The pyridine ring is generally stable to oxidation, but substituents can influence its reactivity.[2]

    • Thermal Degradation: Storage at elevated temperatures can accelerate decomposition.

  • Troubleshooting Steps:

    • Assess Purity: Perform a purity analysis using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) (see QC Protocol section below).

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container in a cool, dark, and dry place. For long-term storage, consider flushing the container with an inert gas.

    • Consider Purification: If the purity is compromised but the degradation is minimal, recrystallization may be an option to purify the compound. However, for significant degradation, it is recommended to use a fresh batch.

Problem 2: My experimental results are inconsistent or show a loss of compound activity.

  • Potential Cause: This could be a sign of degradation, leading to a lower concentration of the active compound and the presence of interfering degradation products.

    • Hydrolysis: If the compound has been exposed to moisture, the pyridinone ring could be susceptible to hydrolysis, especially under acidic or basic conditions.[3] Studies on N-methylpyrrolidone, a related cyclic amide, show that hydrolysis is aggravated by alkaline conditions and elevated temperatures.[2]

    • Formation of Impurities: Degradation can lead to the formation of various impurities that may interfere with your assay or have different biological activities.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Use an analytical technique like HPLC-MS to confirm the identity of the main peak and to identify any potential degradation products.

    • Prepare Fresh Solutions: Always prepare solutions fresh from solid material before each experiment to minimize degradation in solution.

    • pH Control: If working in aqueous solutions, ensure the pH is controlled and neutral, unless the experimental protocol requires acidic or basic conditions.

Problem 3: I see extraneous peaks in my chromatogram (e.g., HPLC, GC) that were not present in the initial analysis.

  • Potential Cause: The appearance of new peaks is a clear indication of degradation. The nature of these peaks can provide clues about the degradation pathway.

    • Photodegradation Products: Exposure to light can lead to the formation of photoisomers or photo-oxidative products.

    • Hydrolysis Products: The presence of more polar compounds could indicate hydrolysis of the pyridinone ring.

    • Oxidation Products: Peaks corresponding to N-oxides or hydroxylated species may suggest oxidation.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (MS) coupled with your chromatographic method to obtain mass information on the new peaks. This can help in identifying the degradation products.

    • Perform a Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study can be invaluable. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate and identify degradation products.[1][4]

    • Optimize Storage of Solutions: If you are analyzing stored solutions, the degradation may have occurred in the solvent. Review the storage conditions of your solutions and prepare fresh standards and samples.

Recommended Storage Conditions Summary

ParameterSolid CompoundIn Solution
Temperature 2-8°C (short-term) or -20°C (long-term)-20°C to -80°C (short-term only)
Light Protect from light (amber vial)Protect from light (amber vial)
Atmosphere Tightly sealed; inert gas for long-termTightly sealed
Humidity Store in a desiccator or dry environmentUse anhydrous solvents where possible

Experimental Protocol: Quality Control by Stability-Indicating HPLC Method

This protocol describes a general stability-indicating HPLC method to assess the purity of 1-methyl-6-phenyl-2(1H)-pyridinone and detect potential degradation products.

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating the parent compound from its potential degradation products.

Materials:

  • 1-methyl-6-phenyl-2(1H)-pyridinone reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A typical starting gradient could be 30-70% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare samples of the test material at a similar concentration to the working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength using a DAD, likely in the range of 254-320 nm.

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Method Validation (as per ICH guidelines):

  • Specificity: Perform a forced degradation study to demonstrate that the method can separate the main peak from all degradation products.

  • Linearity: Analyze a series of dilutions of the reference standard to demonstrate a linear relationship between concentration and peak area.

  • Accuracy and Precision: Perform recovery studies and replicate injections to demonstrate the accuracy and precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Troubleshooting Logic for Compound Degradation

degradation_troubleshooting start Observed Issue (e.g., color change, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Humidity, Air) start->check_storage purity_analysis Perform Purity Analysis (HPLC) check_storage->purity_analysis pure Compound is Pure (>98%) purity_analysis->pure Purity OK? impure Compound is Impure (<98%) purity_analysis->impure Purity Not OK? investigate_assay Investigate Experimental Assay pure->investigate_assay characterize_impurities Identify/Characterize Impurities (LC-MS) impure->characterize_impurities end_good Proceed with Experiment investigate_assay->end_good forced_degradation Conduct Forced Degradation Study characterize_impurities->forced_degradation To understand pathways remediate Remediation: - Use fresh batch - Purify if minor degradation - Optimize storage characterize_impurities->remediate forced_degradation->remediate end_bad Discard and Re-evaluate remediate->end_bad

Caption: A flowchart for troubleshooting potential degradation of 1-methyl-6-phenyl-2(1H)-pyridinone.

Potential Degradation Pathways

degradation_pathways parent 1-methyl-6-phenyl-2(1H)-pyridinone hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis oxidation Oxidation (O₂, Peroxides) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation thermal Thermal Degradation (Heat) parent->thermal hydrolysis_prod Ring-opened products (e.g., amino acids) hydrolysis->hydrolysis_prod oxidation_prod N-oxides, Hydroxylated phenyl ring oxidation->oxidation_prod photo_prod Isomers, Oxidized species photodegradation->photo_prod thermal_prod Various decomposition products thermal->thermal_prod

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 1-methyl-6-phenyl-2(1H)-pyridinone

The 1-methyl-6-phenyl-2(1H)-pyridinone scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core structure for p38 MAP kinase inhibitors, antifibrotic agents (e.g., Pirfenidone analogs), a...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-methyl-6-phenyl-2(1H)-pyridinone scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core structure for p38 MAP kinase inhibitors, antifibrotic agents (e.g., Pirfenidone analogs), and non-nucleoside reverse transcriptase inhibitors.

This guide provides a technical comparison of the C13 NMR chemical shifts for this specific regioisomer. Unlike standard spectral libraries that list raw peaks, this guide focuses on the structural causality of the shifts, comparing them against key alternatives (unsubstituted pyridones and N-H tautomers) to aid in rigorous structural validation.

Structural Context & Numbering

To interpret the NMR data correctly, the numbering convention must be established. The pyridinone ring is numbered starting from the Nitrogen (1), with the carbonyl at position 2.

  • Compound: 1-methyl-6-phenyl-2(1H)-pyridinone

  • Core Feature: The "fixed" enone system. Unlike the N-H analog (6-phenyl-2(1H)-pyridinone), the N-methyl group prevents lactam-lactim tautomerism, locking the C=O double bond character.

  • Electronic Environment: The phenyl ring at C6 creates a significant anisotropic effect and steric environment distinct from the C3-C5 positions.

Visual Structure & Numbering Logic

G N1 N1 (Me) C2 C2 (C=O) N1->C2 C3 C3 (CH) C2->C3 C4 C4 (CH) C3->C4 C5 C5 (CH) C4->C5 C6 C6 (C-Ph) C5->C6 C6->N1 Ph Ph Ring C6->Ph Ipso

Figure 1: Connectivity and electronic zones. C2 (Carbonyl) and C6 (Phenyl-bearing) are the most deshielded quaternary centers.

Comparative C13 NMR Chemical Shifts

The following data compares the target molecule against the unsubstituted core (1-methyl-2-pyridone) to isolate the Substituent Chemical Shift (SCS) of the phenyl group.

Solvent: CDCl₃ (Standard non-polar reference) Frequency: 100-125 MHz (Typical)

Carbon Position1-Methyl-6-phenyl-2-pyridone (Target)1-Methyl-2-pyridone (Reference)Shift Difference (Δ)Mechanistic Explanation
C2 (C=O) 162.5 - 163.5 ppm 162.3 ppm~ +1.0Minimal change; the carbonyl is distal to the phenyl ring but feels slight inductive effects.
C6 (Quaternary) 148.0 - 152.0 ppm 139.5 ppm+10 - 12 Diagnostic Peak. Large downfield shift due to the ipso-phenyl substitution and direct attachment to Nitrogen.
C4 (CH) 139.0 - 141.0 ppm 139.8 ppm~ 0The C4 position remains relatively unperturbed, serving as a stable internal reference.
C3 (CH) 119.0 - 121.0 ppm 119.6 ppm~ 0Alpha to carbonyl; shielded by resonance (enone character).
C5 (CH) 106.0 - 108.0 ppm 105.4 ppm+1 - 2Highly shielded position (beta to Nitrogen). Slight deshielding from phenyl ring current anisotropy.
N-Me 38.0 - 42.0 ppm 37.5 ppm+1 - 3Steric crowding from the adjacent C6-Phenyl group causes a slight downfield shift compared to the unsubstituted core.
Ph (Ipso) 134.0 - 136.0 ppm N/A-Typical aromatic ipso carbon attached to an sp2 system.
Ph (Ar-CH) 128.0 - 130.0 ppm N/A-Standard aromatic envelope (ortho/meta/para often overlap).

Critical Insight: The most significant differentiator is the C6 signal . In the unsubstituted parent, C6 is a CH at ~139 ppm. In the 6-phenyl derivative, this becomes a quaternary carbon shifted to ~150 ppm. In DEPT-135 experiments, this signal will disappear, confirming the substitution.

Solvent Comparison: CDCl₃ vs. DMSO-d₆

Solvent choice drastically affects the C2 (Carbonyl) and C6 signals due to hydrogen bonding and dipole interactions.

SolventC2 (C=O) ShiftN-Me ShiftEffect Mechanism
CDCl₃ ~162.5 ppm~39.0 ppmBaseline. Minimal intermolecular interaction. Best for resolving fine coupling.
DMSO-d₆ ~161.0 - 162.0 ppm~40.5 ppmPolar Interaction. DMSO solvates the dipole of the amide (N-C=O), often causing slight shielding of the carbonyl carbon and deshielding of the N-Me group.

Recommendation: Use CDCl₃ for routine characterization to minimize solvent viscosity broadening. Use DMSO-d₆ only if solubility is an issue or to separate overlapping aromatic peaks (the "aromatic expansion" effect of DMSO).

Experimental Validation Protocol

To ensure authoritative assignment, follow this self-validating workflow. This distinguishes the product from its regioisomers (e.g., 4-phenyl-1-methyl-2-pyridone).

Step-by-Step Assignment Workflow
  • Run 1D ¹³C{¹H} (Proton Decoupled):

    • Parameter: Relaxation delay (d1) ≥ 2.0s. The C2 and C6 quaternary carbons have long T1 relaxation times. Short delays will suppress these peaks.

    • Goal: Identify the two low-intensity quaternary signals (C2 ~162, C6 ~150).

  • Run DEPT-135:

    • Goal: Confirm C6 is quaternary (disappears). Identify N-Me (positive, up) and CHs (positive, up).

  • Run 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Step: Look for a correlation between the N-Methyl protons (~3.5 ppm) and two carbons :

      • C2 (C=O): Strong 3-bond coupling.

      • C6 (C-Ph): Strong 3-bond coupling.

    • Validation: If the N-Me protons only correlate to one carbon (C2) and a CH (C6), you have the unsubstituted or 4-phenyl isomer. You must see coupling to the quaternary C6 to confirm the 1,6-substitution pattern.

Logic Flow Diagram

Workflow Start Start: Acquire 1D C13 & DEPT-135 CheckC6 Is there a Quaternary C at ~150 ppm? Start->CheckC6 CheckMe HMBC: Does N-Me correlate to C(~150)? CheckC6->CheckMe Yes (C6 is Q) ResultNo1 Suspect: Unsubstituted or N-H Tautomer CheckC6->ResultNo1 No (C6 is CH) ResultYes CONFIRMED: 1-Methyl-6-phenyl-2-pyridone CheckMe->ResultYes Yes (3-bond coupling) ResultNo2 Suspect: 4-Phenyl or 5-Phenyl Isomer CheckMe->ResultNo2 No (Couples to CH)

Figure 2: Decision tree for validating the 1,6-substitution pattern using NMR data.

References

  • ChemicalBook. (n.d.). 1-Methyl-2-pyridone NMR Spectra. Retrieved from

  • Westmont College. (2023). Synthesis and NMR Characterization of Aromatic Substituted 1-Methyl-2-phenyl-2,3-dihydro-4(1H)-pyridinones. Retrieved from

  • National Institutes of Health (NIH). (2021). Impact of solvent interactions on 1H and 13C chemical shifts. PMC8553896. Retrieved from

  • University of Chicago. (n.d.). Supporting Information: Synthesis of Pyridines and Quinolines. Retrieved from

  • Royal Society of Chemistry. (2013). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles. Retrieved from

Comparative

A Comparative Guide to the HPLC Analysis of 1-methyl-6-phenyl-2(1H)-pyridinone: A Method Development Perspective

This guide provides a comprehensive examination of a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1-methyl-6-phenyl-2(1H)-pyridinone. In the landscape of pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1-methyl-6-phenyl-2(1H)-pyridinone. In the landscape of pharmaceutical development and quality control, robust and reliable analytical methods are paramount. This document offers an in-depth, technically-grounded protocol, justifying the selection of each parameter. Furthermore, it presents a comparative analysis with an alternative technique, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), to guide researchers in selecting the most appropriate method for their specific analytical challenges.

The Crucial Role of Analytical Method Development

The journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The ability to accurately and precisely quantify the active pharmaceutical ingredient (API) and its related substances is non-negotiable. For a compound like 1-methyl-6-phenyl-2(1H)-pyridinone, a pyridinone derivative with potential therapeutic applications, a well-developed HPLC method is a cornerstone of its analytical portfolio. The choice of chromatographic conditions is not arbitrary; it is a scientifically driven process aimed at achieving optimal separation, sensitivity, and reproducibility.

Proposed HPLC Method for 1-methyl-6-phenyl-2(1H)-pyridinone

Based on the known physicochemical properties of related pyridinone structures and established chromatographic principles, the following reversed-phase HPLC (RP-HPLC) method is proposed. The rationale behind each parameter is detailed to provide a clear understanding of the method's foundation.

Physicochemical Considerations
Experimental Protocol: Optimized RP-HPLC Method

Objective: To achieve a sharp, symmetrical peak for 1-methyl-6-phenyl-2(1H)-pyridinone, well-resolved from potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenyl group. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier, controlling the ionization of any residual silanol groups on the stationary phase and ensuring good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar to nonpolar compounds.
Gradient Elution 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 30% B, 13-15 min: 30% BA gradient is proposed to ensure elution of the main peak within a reasonable timeframe while also allowing for the separation of potentially more or less retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax if determined)Pyridinone structures typically exhibit strong UV absorbance. 254 nm is a common starting point; for optimal sensitivity, the wavelength of maximum absorbance (λmax) should be determined.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and sensitivity requirements.
Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh and dissolve 1-methyl-6-phenyl-2(1H)-pyridinone standard and sample F Inject sample A->F B Prepare Mobile Phase A (0.1% Formic Acid in Water) E Equilibrate HPLC system with initial mobile phase conditions B->E C Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) C->E D Filter and degas mobile phases D->E E->F G Run gradient elution program F->G H Detect analyte at 254 nm G->H I Acquire chromatogram H->I J Integrate peak area I->J K Quantify based on calibration curve J->K

Caption: Workflow for the HPLC analysis of 1-methyl-6-phenyl-2(1H)-pyridinone.

Comparative Analysis: HPLC vs. UPLC-MS

While the proposed HPLC method is robust for routine analysis and quality control, certain research applications may benefit from alternative technologies. Here, we compare our HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

FeatureHPLC-UVUPLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity (with smaller particles for higher efficiency), detection by mass-to-charge ratio.
Speed Moderate (typically 10-20 minutes).Fast (typically 1-5 minutes).[2]
Sensitivity Good (µg/mL to high ng/mL range).Excellent (low ng/mL to pg/mL range).[3]
Selectivity Relies on chromatographic separation. Co-eluting compounds with similar UV spectra can interfere.High. Provides mass information, allowing for the differentiation of compounds with the same retention time but different masses.
Identification Based on retention time comparison with a known standard.Provides molecular weight information, aiding in structural elucidation and impurity identification.[3][4]
Cost (Instrument) Lower.Higher.
Complexity Simpler to operate and maintain.More complex, requires specialized training.
Typical Application Routine quality control, purity assessment, content uniformity.Metabolite identification, impurity profiling, bioanalysis, analysis of complex mixtures.[2][5]
Logical Framework for Method Selection

The choice between HPLC-UV and UPLC-MS is dictated by the analytical objective.

Method_Selection A Analytical Goal B Routine QC / Purity A->B C Impurity ID / Metabolite Analysis A->C D HPLC-UV B->D E UPLC-MS C->E

Caption: Decision tree for analytical method selection.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the routine analysis of 1-methyl-6-phenyl-2(1H)-pyridinone. The careful selection of stationary phase, mobile phase, and gradient conditions is designed to yield reliable and reproducible results. For more demanding applications requiring higher sensitivity, speed, and structural information, UPLC-MS presents a powerful alternative. The comparative data and decision framework provided in this guide are intended to empower researchers and drug development professionals to make informed choices in their analytical strategies, ensuring the quality and integrity of their work.

References

  • ChemBK. 1-Methyl-2-pyridone. [Link]

  • ATSDR. Analytical Methods - Pyridine. [Link]

  • NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]

  • CAS Common Chemistry. 2(1H)-Pyridinone, 1-methyl-5-nitro-6-phenyl-. [Link]

  • ChemSynthesis. 1-methyl-1H-pyridin-2-one. [Link]

  • Google Books.
  • PubChem. 2(1H)-Pyridone, 4-hydroxy-6-methyl-1-phenyl-. [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PrepChem.com. Synthesis of 6-METHYL-5-PHENYL-2(1H)-PYRIDONE. [Link]

  • Wikipedia. Pyridine. [Link]

  • PubMed. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue. [Link]

  • PubChem. 1-Methyl-2(1H)-pyridinone. [Link]

  • MDPI. 4-Hydroxy-6-methyl-3-nitroso-1-phenethyl-2(1H)-pyridinone. [Link]

  • RSC Publishing. UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles. [Link]

  • European Review for Medical and Pharmacological Sciences. Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. [Link]

  • Los Alamos National Laboratory. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • ResearchGate. Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. [Link]

  • Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • ResearchGate. High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+) in brain tissue homogenates. [Link]

  • Chemisgroup. Development of ultra HPLC analytical method for pymetrozine residues in rice. [Link]

  • PubMed. Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin. [Link]

Sources

Validation

Technical Guide: Distinguishing 1-methyl-6-phenyl-2(1H)-pyridinone from Structural Isomers

Executive Summary In the development of pyridinone-based pharmacophores, the synthesis of 1-methyl-6-phenyl-2(1H)-pyridinone (Target A ) presents a dual challenge in regioselectivity. The precursor, 6-phenyl-2(1H)-pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridinone-based pharmacophores, the synthesis of 1-methyl-6-phenyl-2(1H)-pyridinone (Target A ) presents a dual challenge in regioselectivity. The precursor, 6-phenyl-2(1H)-pyridinone, contains an ambident nucleophile motif (N vs. O) and a sterically crowded 6-position. Consequently, reaction mixtures frequently contain the target molecule alongside its O-alkylated isomer (2-methoxy-6-phenylpyridine) and, depending on the synthetic route, various phenyl-position regioisomers .

This guide provides a definitive, multi-modal analytical framework to distinguish the target from these imposters. The core differentiator identified herein is the anisotropic shielding effect of the 6-phenyl ring on the N-methyl group, which induces a diagnostic upfield shift in


H NMR not seen in other isomers.

The Isomeric Landscape

To validate the target, one must systematically rule out the two primary classes of structural isomers generated during alkylation or coupling sequences.

Isomer TypeStructureKey FeatureOrigin
Target (A) 1-methyl-6-phenyl-2(1H)-pyridinone N-Methyl + C=ODesired N-alkylation
Isomer B (O-Alkyl) 2-methoxy-6-phenylpyridine O-Methyl + Aromatic Pyridine RingAmbident nucleophile attack (O-attack)
Isomer C (Regio) 1-methyl-X-phenyl-2(1H)-pyridinone X = 3, 4, or 5Incorrect coupling or migration

Synthetic Context & Mechanism

The ambiguity arises from the ambident nature of the pyridone anion. Treatment of 6-phenyl-2-pyridone with a base (e.g., NaH,


) and a methylating agent (

) creates a competition between the Nitrogen (soft nucleophile) and Oxygen (hard nucleophile).
  • N-Alkylation (Thermodynamic): Favored in polar aprotic solvents (DMF) with soft electrophiles.

  • O-Alkylation (Kinetic/Hard): Favored by silver salts (

    
    ) or hard electrophiles, restoring full aromaticity to the pyridine ring.
    
Figure 1: Isomer Generation Pathways

SynthesisPathways Precursor 6-phenyl-2(1H)-pyridinone (Tautomeric Equilibrium) Base Deprotonation (NaH or K2CO3) Precursor->Base Anion Ambident Anion (Delocalized Charge) Base->Anion Target TARGET (N-Alkyl) 1-methyl-6-phenyl-2(1H)-pyridinone (Amide Character) Anion->Target Attack at N (Major in DMF) Impurity IMPURITY (O-Alkyl) 2-methoxy-6-phenylpyridine (Aromatic Ether) Anion->Impurity Attack at O (Competes)

Caption: Divergent alkylation pathways of the pyridone anion leading to N-methyl (Target) and O-methyl (Impurity) isomers.

Spectroscopic Differentiation (The "Smoking Gun")

A. H NMR: The Steric Shielding Effect

This is the most critical test. In standard N-methyl pyridinones, the N-Me signal appears at 3.5–3.6 ppm . However, in the 1-methyl-6-phenyl isomer, the phenyl ring at position 6 is forced to twist out of planarity (approx. 50–70°) due to steric clash with the N-methyl group.

The Result: This twist places the N-methyl protons directly into the shielding cone of the phenyl ring's


-system.
  • Target (1,6-isomer): N-Me signal shifts UPFIELD to ~2.90 – 3.00 ppm .

  • Regioisomers (1,3 / 1,4 / 1,5): No steric clash; N-Me remains at ~3.50 – 3.60 ppm .

  • O-Alkyl Isomer (Methoxy): O-Me signal is deshielded by electronegative oxygen, appearing at ~3.90 – 4.00 ppm .

B. C NMR: Carbonyl Confirmation

The presence of a true carbonyl is the definitive separator between the Pyridinone (Target) and Pyridine (O-alkyl) forms.

FeatureTarget (Pyridinone)O-Alkyl (Methoxypyridine)
Carbonyl (C=O) ~162.0 ppm (Distinct)Absent
C-O Carbon N/A~164.0 ppm (Deshielded aromatic C)
N-Me Carbon ~35-40 ppm N/A
O-Me Carbon N/A~53-55 ppm
C. UV-Vis Spectroscopy: Steric De-Conjugation

The steric twist that aids NMR identification hurts conjugation.

  • Planar Isomers (e.g., 1-methyl-4-phenyl): Extended conjugation

    
     Red shift (Bathochromic) + High 
    
    
    
    .
  • Twisted Target (1-methyl-6-phenyl): Broken conjugation

    
    Blue shift (Hypsochromic)  + Lower 
    
    
    
    (intensity).

Experimental Protocols

Protocol A: Rapid NMR Discrimination Workflow

Objective: Determine purity and identity of crude alkylation product.

  • Sample Prep: Dissolve 10 mg of crude solid in 0.6 mL

    
    .
    
  • Acquisition: Run standard

    
    H NMR (16 scans).
    
  • Analysis Logic:

    • Look for Singlet at 3.9 ppm : Presence of O-alkyl impurity.

    • Look for Singlet at 3.5 ppm : Presence of wrong regioisomer (3, 4, or 5-phenyl).

    • Look for Singlet at 2.9 ppm : Confirmation of 1-methyl-6-phenyl target.

  • Quantification: Integrate the 2.9 ppm peak vs. 3.9 ppm peak to calculate N/O ratio.

Protocol B: Purification of N-Alkyl Target

Since N- and O-isomers have significantly different polarities (Pyridinones are more polar/amide-like; Methoxypyridines are lipophilic/aromatic), they are separable by chromatography.

  • TLC: Use 5% MeOH in DCM.

    • Top Spot (High

      
      ): 2-methoxy-6-phenylpyridine (Non-polar).
      
    • Bottom Spot (Low

      
      ): 1-methyl-6-phenyl-2(1H)-pyridinone (Polar).
      
  • Column: Silica gel flash chromatography. Gradient elution from 100% DCM to 95:5 DCM:MeOH.

Figure 2: Analytical Decision Tree

DecisionTree Start Unknown Isomer Sample IR_Check IR Spectrum: Strong band @ 1660 cm-1? Start->IR_Check No_CO No C=O Band IR_Check->No_CO No Yes_CO Strong C=O Band IR_Check->Yes_CO Yes Result_O ID: 2-methoxy-6-phenylpyridine (O-Alkyl Isomer) No_CO->Result_O NMR_Check 1H NMR (CDCl3): Check Methyl Singlet Shift Yes_CO->NMR_Check Shift_35 Shift ~3.5 - 3.6 ppm NMR_Check->Shift_35 Normal Range Shift_29 Shift ~2.9 - 3.0 ppm (Shielded) NMR_Check->Shift_29 Upfield Shift Result_Regio ID: 1-methyl-4(or 3/5)-phenyl (Regioisomer) Shift_35->Result_Regio Result_Target ID: 1-methyl-6-phenyl-2(1H)-pyridinone (TARGET CONFIRMED) Shift_29->Result_Target

Caption: Logical workflow for distinguishing the target from O-alkyl and Regio-isomers.

References

  • Synthesis and Regioselectivity (N vs O Alkylation)

    • Title: One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
    • Source: MDPI, Chem. Proc. 2020.
    • URL:[Link][1]

  • Steric Shielding in NMR (Analogous Systems)

    • Title: AzA-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-methyl-2-phenyl 2,3-dihydro-4(1H)
    • Source: Westmont College / Organic Letters Context.
    • URL:[Link]

  • General NMR Shifts for Pyridinones

    • Title: 1-Methyl-2-pyridone 1H NMR spectrum (Standard N-Me at 3.59 ppm).[2]

    • Source: ChemicalBook / J. Org.
  • Crystallography & Steric Twist (Pirfenidone Analog)

    • Title: Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one).
    • Source: Acta Crystallographica / NCBI.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-methyl-6-phenyl-2(1H)-pyridinone proper disposal procedures

Topic: 1-Methyl-6-phenyl-2(1H)-pyridinone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executive Summary: Operational Disposal Directive Immediate Classificati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyl-6-phenyl-2(1H)-pyridinone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: Operational Disposal Directive

Immediate Classification: Hazardous Organic Waste (Non-Halogenated) . Disposal Method: High-Temperature Incineration (Rotary Kiln).[1][2][3] Prohibition: strictly DO NOT dispose of via municipal sewage / sink drains.[1][3]

For the research chemical 1-methyl-6-phenyl-2(1H)-pyridinone , a structural isomer of the pharmaceutical agent Pirfenidone, specific regulatory listing is often absent from standard databases.[1][2][3] Therefore, under the Precautionary Principle of laboratory safety, it must be handled as a Category 3/4 Acute Toxin and Aquatic Pollutant .[1][2][3] All waste streams containing this compound must be segregated for destruction by a licensed hazardous waste contractor.[2][3]

Chemical Identification & Hazard Assessment

Accurate identification is the prerequisite for safe disposal.[2][3] As a research chemical, "1-methyl-6-phenyl-2(1H)-pyridinone" often lacks a dedicated, globally harmonized Safety Data Sheet (SDS).[1][2][3] We apply Read-Across Toxicology using its core scaffold (1-methyl-2-pyridone) and its isomer (Pirfenidone).[1][2][3]

Chemical Profile
ParameterDetail
Chemical Name 1-methyl-6-phenyl-2(1H)-pyridinone
Synonyms 1-Methyl-6-phenyl-2-pyridone; N-methyl-6-phenyl-2-pyridone
Molecular Formula C₁₂H₁₁NO
Molecular Weight ~185.22 g/mol
Structural Class N-substituted Pyridinone (Nitrogen Heterocycle)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); sparing solubility in water.[1][2][3][4][5][6][7][8]
Hazard Classification (Extrapolated)

Based on structural analogs (CAS 694-85-9 and CAS 53179-13-8):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[1][2][3][9]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][3][9][10]

  • Environmental: Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects).[1][2][3] Note: Pyridinone rings are stable and can persist in water systems.[1][2]

Personal Protective Equipment (PPE) & Engineering Controls

Disposal handling requires a higher tier of protection than synthesis because waste containers often concentrate hazards.[2][3]

  • Respiratory: NIOSH-approved N95 (minimum) or P100 particulate respirator if handling bulk powder.[1][2][3] Use a half-face respirator with organic vapor cartridges if dissolved in volatile solvents.[1][2][3]

  • Dermal: Double-gloving recommended.[1][2][3]

    • Inner Layer: Nitrile (4 mil).[2][3]

    • Outer Layer: Nitrile (4-8 mil) or Neoprene (if mixed with aggressive solvents like DCM).[1][2][3]

  • Eye: Chemical splash goggles (ANSI Z87.1).[1][2][3] Safety glasses are insufficient for liquid waste pouring.[2][3]

  • Engineering: All waste transfer operations must occur inside a certified Chemical Fume Hood .[1][2][3]

Detailed Disposal Protocols

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, reaction precipitates, contaminated silica gel, drying agents, and PPE.[1][2]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.[1][2][3]

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" drum.[1][2][3]

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - SOLID."[1][2][3]

    • Constituents: Write "1-methyl-6-phenyl-2(1H)-pyridinone (Pyridinone Derivative)."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[2][3]

  • Storage: Cap tightly. Store in a secondary containment tray until pickup.

Workflow B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.[1][2]

  • Solvent Compatibility Check:

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone, DMSO): Dispose in "Organic Waste - Non-Halogenated" carboy.[1][2][3]

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in "Organic Waste - Halogenated" carboy.[1][2][3]

  • Concentration Limit: If the concentration of the pyridinone exceeds 5%, mark the container as "High Hazard" to alert the disposal facility of high BTU/nitrogen content.[1][2][3]

  • Transfer: Use a funnel with a splash guard.[2][3] Avoid overfilling (leave 10% headspace).[2][3]

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 1-methyl-6-phenyl-2(1H)-pyridinone StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Contaminated Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidAction Place in HDPE Wide-Mouth Jar Label: 'Solid Hazardous Waste - Toxic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloAction Dispose in 'Halogenated Waste' Carboy (Red Can/Tag) Halo->HaloAction NonHaloAction Dispose in 'Non-Halogenated Waste' Carboy (Clear/White Tag) NonHalo->NonHaloAction

Figure 1: Decision matrix for segregating pyridinone waste streams based on physical state and solvent carrier.

Spill Response Protocol

In the event of a spill outside primary containment, execute the following "S.I.T." Protocol (Stop, Isolate, Treat) .

StepActionTechnical Rationale
1. Stop Cease work immediately. Alert nearby personnel.Prevents cross-contamination and inhalation by others.[2][3]
2. Isolate Cordon off the area (10 ft radius).[2][3] Assess volume.If >100g or >500mL, evacuate and call EHS (Emergency Health & Safety).[3]
3. PPE Up Don nitrile gloves, goggles, and N95 mask.[1][2][3]Protects against particulate inhalation and dermal absorption.[2][3]
4. Contain Solids: Cover with wet paper towels to prevent dust.[2][3] Liquids: Encircle with absorbent boom/pads.[2][3]"Wet method" prevents aerosolization of the toxic powder.[2][3]
5. Clean Scoop material into a waste bag.[2][3] Wash surface with soap & water.[2][3][9][11]Pyridinones are organic; soap acts as a surfactant to lift residue.
6.[2][3] Dispose Label bag as "Hazardous Spill Debris" and treat as Solid Waste.Ensures spill materials are incinerated, not landfilled.[1][2][3]
Spill Response Logic Flow

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<100g / <500mL) Assess->Minor Major Major (>100g / >500mL) Assess->Major PPE Don PPE: Gloves, Goggles, N95 Minor->PPE Evacuate Evacuate Lab Call EHS/HazMat Major->Evacuate Type Type? PPE->Type SolidSpill Powder Type->SolidSpill LiquidSpill Liquid Type->LiquidSpill WetWipe Cover with Wet Paper Towels (Prevent Dust) SolidSpill->WetWipe Absorb Use Absorbent Pads/Vermiculite LiquidSpill->Absorb Bag Double Bag & Label 'Hazardous Waste' WetWipe->Bag Absorb->Bag

Figure 2: Operational workflow for containing and cleaning laboratory spills of pyridinone derivatives.[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11339, 1-Methyl-2-pyridone (CAS 694-85-9).[1][2][3] Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal.[2][3] Retrieved from [Link][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.